1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-
Description
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Properties
CAS No. |
611205-41-5 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2/c1-2-11-3-5-12(6-4-11)14-9-13-7-8-16-15(13)17-10-14/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
KGUUPFCQXWNMAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of 5-(4-ethylphenyl)-7-azaindole in Oncology: A Prospective Technical Guide
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted cancer therapeutics.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for purine systems have led to the successful development of several FDA-approved kinase inhibitors.[4][5] This technical guide presents a prospective analysis of a novel derivative, 5-(4-ethylphenyl)-7-azaindole, as a potential multi-targeted kinase inhibitor for oncological applications. We will explore a proposed synthesis, hypothesize its mechanism of action against key oncogenic kinases such as AXL, VEGFR-2, and c-Met, and provide detailed protocols for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation cancer therapies.
Introduction: The 7-Azaindole Scaffold as a Kinase Privileged Fragment
The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, has emerged as a highly effective pharmacophore in the design of kinase inhibitors.[3][6] Its defining feature is the ability of the pyridine nitrogen and the pyrrole N-H group to form a bidentate hydrogen bond with the hinge region of the ATP-binding pocket of many kinases, mimicking the interaction of the adenine moiety of ATP itself.[4][5] This robust interaction provides a strong anchor for the molecule, allowing for the exploration of various substituents at other positions of the azaindole ring to achieve potency and selectivity against specific kinase targets.
Numerous 7-azaindole derivatives have demonstrated significant anti-proliferative activity in a range of cancer cell lines and have been advanced into clinical development.[1][7] Notable examples include inhibitors of BRAF, PI3K, and CDK8, underscoring the versatility of this scaffold in targeting diverse kinase families implicated in cancer progression.[4][8]
Rationale for the Development of 5-(4-ethylphenyl)-7-azaindole
The functionalization of the 7-azaindole core at the 5-position has been a successful strategy in the development of potent and selective kinase inhibitors.[9] We hypothesize that the introduction of a 4-ethylphenyl group at this position can confer a unique pharmacological profile upon the 7-azaindole scaffold. The ethylphenyl moiety can engage in hydrophobic and van der Waals interactions within the ATP-binding site, potentially enhancing binding affinity and providing selectivity for a specific subset of kinases.
We propose that 5-(4-ethylphenyl)-7-azaindole has the potential to act as a multi-targeted inhibitor of receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis, metastasis, and therapeutic resistance, such as AXL, VEGFR-2, and c-Met. The rationale for targeting these kinases simultaneously is to overcome the compensatory signaling pathways that often lead to resistance to single-agent therapies.
Proposed Synthesis of 5-(4-ethylphenyl)-7-azaindole
The synthesis of 5-(4-ethylphenyl)-7-azaindole can be achieved through established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] A plausible synthetic route is outlined below:
Experimental Protocol: Suzuki-Miyaura Coupling
-
Starting Materials: 5-bromo-7-azaindole (commercially available or synthesized via bromination of 7-azaindole) and 4-ethylphenylboronic acid.
-
Reaction Setup: To a solution of 5-bromo-7-azaindole (1.0 eq) and 4-ethylphenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), and a base, such as sodium carbonate (2.0 eq).
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 4-12 hours.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(4-ethylphenyl)-7-azaindole.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hypothesized Mechanism of Action
We propose that 5-(4-ethylphenyl)-7-azaindole functions as a Type I ATP-competitive kinase inhibitor. The 7-azaindole core is expected to bind to the hinge region of the kinase ATP-binding pocket, while the 4-ethylphenyl substituent at the 5-position will occupy the adjacent hydrophobic pocket, thereby conferring selectivity and potency. By targeting AXL, VEGFR-2, and c-Met, the compound could simultaneously inhibit multiple key signaling pathways involved in cancer progression.
Figure 1: Hypothesized mechanism of action of 5-(4-ethylphenyl)-7-azaindole.
Proposed In Vitro Evaluation
A systematic in vitro evaluation is crucial to validate the therapeutic potential of 5-(4-ethylphenyl)-7-azaindole. This would involve biochemical assays to determine its kinase inhibitory activity and cell-based assays to assess its anti-proliferative effects.
Kinase Inhibition Assay
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Principle: This assay measures the binding of the test compound to the kinase of interest by quantifying the displacement of a fluorescent tracer from the ATP-binding pocket.
-
Materials: Kinase of interest (e.g., recombinant human AXL, VEGFR-2, c-Met), europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and the test compound (5-(4-ethylphenyl)-7-azaindole).
-
Procedure: a. Prepare a serial dilution of the test compound in the assay buffer. b. In a 384-well plate, add the kinase, the europium-labeled antibody, and the tracer. c. Add the serially diluted test compound to the wells. Include positive controls (no compound) and negative controls (no kinase). d. Incubate the plate at room temperature for 1-2 hours, protected from light. e. Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The data is plotted as the percentage of inhibition versus the compound concentration, and the IC50 value is determined using a non-linear regression analysis.
Table 1: Hypothetical Kinase Inhibition Profile of 5-(4-ethylphenyl)-7-azaindole
| Kinase Target | IC50 (nM) |
| AXL | 15 |
| VEGFR-2 | 25 |
| c-Met | 40 |
| EGFR | >1000 |
| HER2 | >1000 |
Cell-Based Anti-Proliferative Assay
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Lines: A panel of cancer cell lines with known expression levels of AXL, VEGFR-2, and c-Met (e.g., A549 lung carcinoma, HUVEC endothelial cells, and MKN-45 gastric cancer cells).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of 5-(4-ethylphenyl)-7-azaindole for 72 hours. c. Equilibrate the plate to room temperature. d. Add the CellTiter-Glo® reagent to each well. e. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
Proposed Preclinical Development Workflow
The preclinical development of 5-(4-ethylphenyl)-7-azaindole would follow a structured workflow to systematically evaluate its potential as a clinical candidate.
Figure 2: Proposed preclinical development workflow for 5-(4-ethylphenyl)-7-azaindole.
Conclusion and Future Directions
This technical guide has presented a prospective analysis of 5-(4-ethylphenyl)-7-azaindole as a novel, multi-targeted kinase inhibitor for the treatment of cancer. Based on the well-established role of the 7-azaindole scaffold in oncology drug discovery, we have outlined a plausible synthetic route, a hypothesized mechanism of action, and a comprehensive in vitro evaluation plan.
The proposed research will serve to validate the therapeutic potential of this compound. Future studies should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties. Successful preclinical development could position 5-(4-ethylphenyl)-7-azaindole as a promising candidate for clinical evaluation in patients with solid tumors characterized by the aberrant signaling of AXL, VEGFR-2, and c-Met.
References
-
Azaindole Therapeutic Agents. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023, January 17). MDPI. Retrieved February 17, 2026, from [Link]
-
Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC. (2025). American Chemical Society. Retrieved February 17, 2026, from [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016, December 6). MDPI. Retrieved February 17, 2026, from [Link]
-
Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - NIH. Retrieved February 17, 2026, from [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010, December 1). EPO. Retrieved February 17, 2026, from [Link]
-
AZAINDOLE KINASE INHIBITORS. (n.d.). EPO. Retrieved February 17, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Retrieved February 17, 2026, from [Link]
-
Heterocyclic ITK inhibitors for treating inflammation and cancer. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
- Preparation method of 5-hydroxy-7-azaindole. (n.d.). Google Patents.
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024, April 15). Retrieved February 17, 2026, from [Link]
-
Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T‑Cell Immunity against Cancer. (2024, September 27). Semantic Scholar. Retrieved February 17, 2026, from [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
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Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (2021, June 1). MDPI. Retrieved February 17, 2026, from [Link]
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Structure-activity relationship (SAR) of 5-substituted 7-azaindoles
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1][2][3] While the pyrrole ring (N1/C2/C3) anchors the molecule to the kinase hinge region via bidentate hydrogen bonding, the 5-position on the pyridine ring offers a critical vector for optimizing physicochemical properties (solubility, lipophilicity) and accessing solvent-exposed pockets to enhance selectivity.
This technical guide dissects the SAR of 5-substituted 7-azaindoles, detailing the electronic rationale, synthetic access strategies, and specific experimental protocols required to exploit this scaffold effectively.
Structural & Electronic Rationale
The Adenine Bioisostere
7-Azaindole is isosteric with both indole and purine (adenine). Its utility stems from its ability to mimic the hydrogen-bonding motif of the adenine ring of ATP.
-
N1 (Pyrrole NH): Hydrogen bond donor (HBD).
-
N7 (Pyridine N): Hydrogen bond acceptor (HBA).
-
pKa Differential: The N7 nitrogen has a pKa of ~4.6, making it less basic than the N1 of typical aminopyrimidines. This reduced basicity can be advantageous for membrane permeability while retaining specific H-bond capability.
The C5 Vector Importance
In the context of kinase binding, the 7-azaindole core typically occupies the adenine binding pocket.
-
C3 Position: Often faces the "gatekeeper" residue.
-
C5 Position: Directs substituents towards the solvent-exposed region (ribose binding pocket area).
-
Significance: This is the primary site for appending solubilizing groups (e.g., piperazines, morpholines) or extended chains to tune ADME properties without disrupting the critical hinge binding.
-
Synthetic Accessibility: The "Azaindoline Detour"
Direct electrophilic aromatic substitution (SEAr) of 7-azaindole occurs preferentially at C3 (the electron-rich pyrrole ring), not C5. To functionalize C5 selectively, one must overcome the electron-deficient nature of the pyridine ring.
The Industry-Standard Protocol: The most robust method involves reducing the electron-deficient 7-azaindole to the electron-rich 7-azaindoline , performing the electrophilic substitution (bromination) which is now directed para to the amino group (C5), and then re-oxidizing.
Visualization: C5-Functionalization Workflow
Figure 1: The "Azaindoline Detour" strategy for selective C5 functionalization, avoiding C3 halogenation.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-7-azaindole (The Intermediate)
Rationale: Direct bromination of 7-azaindole yields mixtures or C3 products. This protocol ensures C5 regioselectivity.
Step 1: Reduction
-
Dissolve 7-azaindole (1.0 eq) in glacial acetic acid.
-
Add Sodium Cyanoborohydride (NaCNBH3) (3.0 eq) portion-wise at 0°C.
-
Stir at RT for 2 hours.
-
Validation: TLC should show a more polar spot (amine).
-
Quench with NaOH (aq) to pH > 10, extract with EtOAc.
Step 2: Regioselective Bromination
-
Dissolve 7-azaindoline (from Step 1) in DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in DMF dropwise at -10°C.
-
Stir for 1 hour. The amino group directs Br to the para position (C5).
-
Workup: Pour into water, filter precipitate.
Step 3: Re-aromatization
-
Dissolve 5-bromo-7-azaindoline in Toluene/THF.
-
Add MnO2 (activated, 10 eq) or DDQ (1.2 eq).
-
Reflux for 4-6 hours.
-
Filter through Celite. Evaporate.
-
Result: 5-Bromo-7-azaindole (Solid).[4]
Protocol B: Suzuki-Miyaura Coupling at C5
Rationale: The C5-bromo position is less reactive than a typical aryl bromide due to the electron-deficient pyridine ring, but more reactive than a chloride. High-efficiency catalysts are recommended.
Reagents:
-
Substrate: 5-Bromo-7-azaindole (1.0 eq)
-
Boronic Acid: R-B(OH)2 (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: Cs2CO3 (3.0 eq) or K2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Workflow:
-
Degassing: In a microwave vial or round-bottom flask, combine substrate, boronic acid, and base. Add solvents.[5] Sparge with Argon for 10 minutes (Critical for preventing homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under Argon flow. Seal vessel.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2-4 hours.
-
Monitoring: Monitor by LC-MS. Look for consumption of Bromide (M+) and appearance of Product (M+R-Br).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[6]
-
Purification: Flash column chromatography (DCM/MeOH gradients are typical due to polarity).
SAR Data & Analysis
The following table summarizes the impact of C5 substituents on potency (Kinase IC50) and physicochemical properties, based on generalized data from JAK and Trk inhibitor campaigns.
Table 1: SAR of C5-Substituents on 7-Azaindole Core
| C5 Substituent (R) | Electronic Effect | Steric Profile | Kinase Potency Impact | ADME/Prop. Impact |
| -H | Neutral | Small | Baseline | Moderate Solubility |
| -F / -Cl | EWG (Inductive) | Small | +/- (Minor) | Metabolic Blocking (prevents oxidation) |
| -Phenyl | Conjugation | Planar/Bulky | ++ (Hydrophobic Pocket) | Low Solubility (High LogP) |
| -Pyridine | EWG (N-atom) | Planar | + (H-bond potential) | Improved Solubility (Lower LogP) |
| -N-Methylpiperazine | Donor | 3D/Bulky | +++ (Solvent Interaction) | High Solubility (Salt formation) |
| -Morpholine | Donor | 3D/Bulky | ++ | Moderate Solubility, Low Clearance |
Mechanistic Insight:
-
Aryl/Heteroaryl Groups: Often stack with the "shelf" residues in the kinase pocket.
-
Solubilizing Tails (Piperazines): The 5-position projects these groups out of the cleft into the solvent. This is the "sweet spot" for improving oral bioavailability without killing biochemical potency.
Mechanism of Action: Kinase Hinge Binding[3]
The 7-azaindole scaffold binds in the ATP pocket.[1] The diagram below illustrates the critical "Normal" binding mode where the scaffold mimics Adenine.
Figure 2: Bidentate binding mode of 7-azaindole to the kinase hinge region. The C5 substituent projects away from the hinge, allowing for property modulation.
References
-
Song, J. J., et al. "A general synthesis of 5-substituted 7-azaindoles." Journal of Organic Chemistry, 2002.
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry, 2018.
-
Bollag, G., et al. "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 2012.
-
Zhang, M., et al. "Structure-Activity Relationship Studies of 5-Substituted 7-Azaindoles." Bioorganic & Medicinal Chemistry Letters, 2015.
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The Evolving Landscape of Kinase Inhibition: A Deep Dive into 1H-Pyrrolo[2,3-b]pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases have made it a cornerstone for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the kinase inhibitory profile of 1H-pyrrolo[2,3-b]pyridine derivatives, delving into their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore the inhibition of key oncogenic and inflammatory kinases, including Janus Kinase 3 (JAK3), Fibroblast Growth Factor Receptor (FGFR), Traf2 and Nck-interacting kinase (TNIK), Ataxia-Telangiectasia Mutated (ATM) kinase, Cell Division Cycle 7 (Cdc7) kinase, and Cyclin-Dependent Kinase 8 (CDK8), offering insights into the therapeutic potential of this versatile chemical scaffold.
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Player in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. The 1H-pyrrolo[2,3-b]pyridine core, with its nitrogen atom at the 7-position, offers a distinct advantage over the indole scaffold by acting as a hydrogen bond acceptor, a feature that can be exploited to enhance binding affinity and selectivity for the kinase hinge region. This fundamental interaction, mimicking the adenine portion of ATP, anchors the inhibitor in the active site, allowing for diverse substitutions on the pyrrole and pyridine rings to target specific sub-pockets of different kinases. The versatility of this scaffold has led to the discovery of numerous derivatives with potent inhibitory activity against a wide array of kinases, demonstrating its significance in the pursuit of targeted therapies.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives inhibit kinase activity is through competitive binding at the highly conserved ATP-binding site. The 1H-pyrrolo[2,3-b]pyridine ring system is adept at forming one or more hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1] For instance, in the case of FGFR1, the 1H-pyrrolo[2,3-b]pyridine ring forms two crucial hydrogen bonds with the backbone carbonyl of glutamic acid 562 and the NH of alanine 564 in the hinge region.[1] Modifications at various positions of the scaffold allow for the exploration of different sub-pockets within the kinase domain, leading to enhanced potency and selectivity.
Kinase Target Profiles of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The adaptability of the 1H-pyrrolo[2,3-b]pyridine scaffold has enabled the development of inhibitors targeting a diverse range of kinases implicated in various diseases.
Janus Kinase 3 (JAK3)
JAK3 is a critical mediator of cytokine signaling in lymphocytes, making it an attractive target for autoimmune diseases and organ transplant rejection.[2][3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK3 inhibitors.[2][3][4] Structure-activity relationship studies have revealed that the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring significantly enhances JAK3 inhibitory activity.[2][4]
Fibroblast Growth Factor Receptor (FGFR)
Aberrant FGFR signaling is a key driver in various cancers.[1][5] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[1][6] For example, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent inhibitory activity against FGFR1-4 with IC50 values in the nanomolar range.[1] These inhibitors typically form hydrogen bonds with the hinge region of the FGFR kinase domain, while substituents on the scaffold can occupy the hydrophobic pocket.[1]
Traf2 and Nck-interacting kinase (TNIK)
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[7][8] 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent TNIK inhibitors, with some compounds exhibiting IC50 values in the sub-nanomolar range.[9] These inhibitors are being explored as potential therapeutics for colorectal cancer by blocking the downstream effects of Wnt signaling.[7]
Other Notable Kinase Targets
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM is a critical regulator of the DNA damage response. Highly selective 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as ATM inhibitors, showing potential as chemosensitizers in cancer therapy.
-
Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 is essential for the initiation of DNA replication and is a target for cancer therapy. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent ATP mimetic inhibitors of Cdc7 kinase.[10]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator implicated in colorectal cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors.[11]
Structure-Activity Relationship (SAR) Insights
The extensive research on 1H-pyrrolo[2,3-b]pyridine derivatives has provided valuable SAR insights that guide the design of potent and selective kinase inhibitors.
| Position of Substitution | General Effect on Activity and Selectivity |
| N1 (Pyrrole) | Substitution at this position can influence solubility and cell permeability. |
| C3 | Often a key point for introducing linkers to access other regions of the ATP binding site. |
| C4 (Pyridine) | Crucial for modulating selectivity. For example, a cyclohexylamino group at C4 enhances JAK3 selectivity.[2][4] |
| C5 (Pyridine) | Introduction of groups like carbamoyl can significantly increase inhibitory potency, as seen with JAK3 inhibitors.[2][4] |
| C6 (Pyridine) | Can be modified to improve pharmacokinetic properties. |
Experimental Protocols for Evaluation
The robust evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives requires a combination of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the IC50 value of a compound against a purified kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody. When a second streptavidin-XL665 conjugate is added, a FRET signal is generated upon excitation at 320 nm. An inhibitor will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine derivative in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, the biotinylated substrate peptide, and ATP in an appropriate kinase buffer.
-
Incubation: Add the diluted compound to the reaction mixture and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) and incubate for a further period (e.g., 60 minutes).
-
Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Causality Behind Experimental Choices: The use of a biotinylated substrate and streptavidin-XL665 allows for a robust and sensitive detection system. The europium cryptate provides a long-lived fluorescence signal, minimizing background interference. The choice of ATP concentration is critical; it is often set at or near the Km value for ATP for the specific kinase to ensure accurate determination of competitive inhibition.
Cell-Based Assay (Example: Western Blotting for Phospho-Protein Levels)
This assay assesses the ability of a compound to inhibit the phosphorylation of a downstream target of the kinase within a cellular context.
Principle: Cells are treated with the inhibitor, and the levels of the phosphorylated target protein are measured by Western blotting using a phospho-specific antibody.
Step-by-Step Methodology:
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., cancer cell lines with activating mutations).
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the phosphorylated target protein.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the effect of the inhibitor on protein phosphorylation.
Causality Behind Experimental Choices: This method provides direct evidence of target engagement and inhibition in a biologically relevant setting. The choice of cell line is crucial to ensure the targeted pathway is active. The use of a phospho-specific antibody allows for the direct measurement of the kinase's activity on its downstream substrate.
Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is determining the selectivity profile of a compound. This is typically achieved by screening the inhibitor against a large panel of purified kinases. The data from these screens are invaluable for identifying potential off-target effects and for guiding lead optimization towards more selective compounds. While specific selectivity panel data for all discussed derivatives is not publicly available in a consolidated format, the literature indicates that medicinal chemistry efforts are often directed at improving selectivity. For example, in the development of JAK3 inhibitors, compounds were also tested against JAK1 and JAK2 to assess their selectivity.[2]
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of ATP provides a solid foundation for achieving high potency. The ongoing exploration of this scaffold, coupled with a deeper understanding of the structural nuances of kinase active sites, will undoubtedly lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles. Future research will likely focus on developing derivatives with enhanced selectivity, novel mechanisms of action (e.g., allosteric inhibitors), and improved pharmacokinetic properties to address the challenges of drug resistance and to expand the therapeutic reach of this versatile chemical class.
References
- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390.
- Li, X., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20836–20847.
- Nakajima, Y., Shirakami, S., Mizufune, H., Chiba, H., Inami, M., Abe, T., ... & Ohashi, Y. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 363-374.
- BenchChem. (2025). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors.
- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Wang, Y., Li, X., Wang, Y., Zhang, Y., Li, J., Zhang, Y., ... & Zhang, Y. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12286–12304.
- Wikipedia. (n.d.). JAK-STAT signaling pathway.
- R&D Systems. (n.d.). Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance.
- PLoS One. (2012). Agonistic and Antagonistic Roles for TNIK and MINK in Non-Canonical and Canonical Wnt Signalling.
- ResearchGate. (n.d.). Schematic diagram of the four major FGFR signalling pathways and....
- PubMed. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3.
- Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway.
- PubMed. (2015). Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer.
- PubMed. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.
- PubMed. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3.
- ResearchGate. (n.d.). Graphical representation of JAK-STAT signaling pathway and therapeutic....
- PMC. (n.d.). The Fibroblast Growth Factor signaling pathway.
- R&D Systems. (2024). Understanding FGF Signaling: A Key Pathway in Development and Disease.
- PubMed. (2021). TNIK influence the effects of antipsychotics on Wnt/β-catenin signaling pathway.
- BOC Sciences. (n.d.). JAK/STAT Inhibitors-JAK/STAT Signaling Pathway.
- MedchemExpress. (n.d.). JAK/STAT Signaling Pathway.
- ResearchGate. (n.d.). Wnt Signaling pathway. The diagram provides an overview of the major....
- Oncotarget. (2017). Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling....
- Google Patents. (n.d.). WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
- MDPI. (2022). Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine.
- MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
- PubMed. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships.
- ResearchGate. (n.d.). Schematic representation of the RAS-MAPK signaling pathway.
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Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Characterization of 5-(4-ethylphenyl)-7-azaindole
The 7-azaindole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] As a bioisostere of both indole and purine systems, it offers a unique structural framework that has proven exceptionally fruitful, particularly in the design of kinase inhibitors.[1][4] The strategic substitution of a carbon atom in the indole ring with a nitrogen atom can profoundly modulate a molecule's physicochemical properties, including its binding affinity, solubility, and lipophilicity.[1][3] This fine-tuning is critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a cornerstone of successful drug development.
This guide provides an in-depth technical overview of the core physicochemical properties—molecular weight and lipophilicity—of a specific derivative, 5-(4-ethylphenyl)-7-azaindole. We will explore the theoretical basis for these properties and provide detailed, field-proven experimental protocols for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding of how to characterize novel chemical entities.
Part 1: Molecular Weight Determination and Verification
The molecular weight of a compound is its most fundamental physical property. Accurate determination is non-negotiable, serving as the primary confirmation of a synthesized molecule's identity.
Theoretical Molecular Weight
The molecular formula for 5-(4-ethylphenyl)-7-azaindole is C₁₅H₁₄N₂ . Based on the atomic masses of its constituent elements, the theoretical molecular weight is calculated as follows:
-
(15 x 12.011) + (14 x 1.008) + (2 x 14.007) = 222.28 g/mol
While this calculation provides a theoretical value, empirical verification is essential to confirm the successful synthesis and purity of the compound.
Experimental Verification via Mass Spectrometry
Causality Behind Experimental Choice: Mass spectrometry is the definitive technique for determining the molecular weight of organic compounds.[5] Its high precision and sensitivity allow for the unambiguous identification of the molecular ion, providing a direct and accurate measurement of molecular mass.[6]
Principle of Mass Spectrometry: The technique operates by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[7][8] A typical workflow involves vaporization of the sample, ionization by an electron beam to form a positively charged molecular ion (M+•), acceleration of these ions through an electric field, deflection by a magnetic field, and finally, detection.[5] Lighter ions are deflected more than heavier ones, allowing for precise separation.[7]
Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.
Detailed Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-(4-ethylphenyl)-7-azaindole.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the same solvent. A small amount of formic acid (0.1%) can be added to promote protonation and enhance signal intensity in positive ion mode.
-
-
Instrument Setup & Calibration:
-
Utilize an ESI-MS system. Calibrate the instrument according to the manufacturer's protocol using a standard calibration solution (e.g., sodium iodide or a proprietary mixture) to ensure mass accuracy.
-
Set the instrument to operate in positive ion detection mode, as the nitrogen atoms in the azaindole ring are readily protonated.
-
Typical ESI source parameters: Capillary Voltage: 3-4 kV; Nebulizing Gas (N₂) Pressure: 30-40 psi; Drying Gas Flow: 8-10 L/min; Gas Temperature: 300-350 °C.
-
-
Sample Infusion and Analysis:
-
Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Interpretation:
-
The primary peak of interest is the molecular ion peak . In ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺.
-
For 5-(4-ethylphenyl)-7-azaindole (MW = 222.28), the expected molecular ion peak will appear at m/z ≈ 223.29 .
-
The peak with the highest m/z value in the spectrum generally corresponds to the molecular ion, confirming the compound's molecular weight.[9]
-
Part 2: Lipophilicity Characterization
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic behavior.[10] It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11]
Experimental Determination via Reverse-Phase HPLC (RP-HPLC)
Causality Behind Experimental Choice: While the traditional "shake-flask" method is considered the gold standard, it is time-consuming and requires a significant amount of pure compound. RP-HPLC offers a rapid, highly automated, and reliable indirect method for LogP determination that is well-suited for drug discovery environments. The method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Principle of RP-HPLC for LogP Determination: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). When a sample is injected, more lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. By calibrating the system with compounds of known LogP values, a robust correlation between retention time and LogP can be established.
Caption: Principle of Lipophilicity-Based Separation in RP-HPLC.
Detailed Experimental Protocol: LogP Determination by RP-HPLC
-
System and Reagent Preparation:
-
HPLC System: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM phosphate buffer, pH 7.4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Calibration Standards: A set of 5-7 commercially available compounds with well-documented LogP values spanning a relevant range (e.g., LogP 1 to 5). Examples include Acetophenone, Toluene, and Propiophenone.
-
Sample Solution: Prepare a ~0.5 mg/mL solution of 5-(4-ethylphenyl)-7-azaindole in a 50:50 mixture of Mobile Phase A and B.
-
-
Determination of Column Dead Time (t₀):
-
Inject a non-retained compound (e.g., sodium nitrate or uracil) to determine the column void volume time. This is the time it takes for the mobile phase to travel from the injector to the detector.
-
-
Calibration Curve Generation:
-
Run an isocratic HPLC method with a fixed ratio of mobile phase A and B (e.g., 40:60).
-
Inject each calibration standard individually and record its retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀ .
-
Plot the known LogP values of the standards (Y-axis) against their corresponding log k' values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 indicates a strong, reliable correlation.
-
-
Sample Analysis:
-
Using the same isocratic method, inject the 5-(4-ethylphenyl)-7-azaindole sample solution.
-
Record its retention time (t_R).
-
-
LogP Calculation:
-
Calculate the capacity factor (k') for the test compound.
-
Calculate log k'.
-
Substitute the log k' value into the linear regression equation derived from the calibration curve to determine the experimental LogP of 5-(4-ethylphenyl)-7-azaindole.
-
Summary of Physicochemical Data
The accurate determination of the following parameters is fundamental for the progression of 5-(4-ethylphenyl)-7-azaindole in any drug discovery pipeline.
| Parameter | Method | Expected/Determined Value | Significance |
| Chemical Formula | - | C₁₅H₁₄N₂ | Defines the elemental composition. |
| Molecular Weight | Theoretical Calculation | 222.28 g/mol | Foundational physical property. |
| Molecular Ion [M+H]⁺ | ESI-Mass Spectrometry | m/z ≈ 223.29 | Confirms molecular identity and purity. |
| Lipophilicity (LogP) | RP-HPLC | To be determined experimentally | Predicts membrane permeability and ADME properties. |
Conclusion
This guide has outlined the essential theoretical principles and detailed experimental workflows for characterizing the molecular weight and lipophilicity of 5-(4-ethylphenyl)-7-azaindole. The rigorous application of mass spectrometry and RP-HPLC provides the self-validating, high-integrity data required by drug development professionals. Understanding these core physicochemical properties is the first critical step in evaluating the therapeutic potential of this, and any, novel chemical entity, providing the foundational data needed to build a comprehensive structure-activity relationship (SAR) and predict in vivo behavior.
References
-
Title: Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.[12] Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]
-
Title: Best 7-Azaindole Manufacturers & Suppliers in USA.[13] Source: Alkali Metals. URL: [Link]
-
Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.[14] Source: Pakistan Journal of Pharmaceutical Sciences. URL: [Link]
-
Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.[4] Source: MDPI. URL: [Link]
-
Title: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry.[7] Source: Chemistry LibreTexts. URL: [Link]
-
Title: 5-Azaindole | C7H6N2 | CID 9220. Source: PubChem. URL: [Link]
-
Title: The Azaindole Framework in the Design of Kinase Inhibitors.[3] Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.[15] Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency.[10] Source: MDPI. URL: [Link]
-
Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Source: Agilent Technologies. URL: [Link]
-
Title: Mass Spectrometry.[6] Source: Michigan State University Department of Chemistry. URL: [Link]
-
Title: Understanding Mass Spectrometry for Organic Compound Analysis.[5] Source: HSCprep. URL: [Link]
-
Title: Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Organic Chemistry: Mass spectrometry (MS).[8] Source: Jack Westin. URL: [Link]
-
Title: Novel Methods for the Prediction of logP, pKa, and logD. Source: ACS Publications. URL: [Link]
-
Title: LogP—Making Sense of the Value.[11] Source: ACD/Labs. URL: [Link]
-
Title: Methods for Determination of Lipophilicity. Source: Encyclopedia.pub. URL: [Link]
-
Title: mass spectra - the molecular ion (M+) peak.[9] Source: Chemguide. URL: [Link]
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The 5-Aryl-7-Azaindole Scaffold: A Privileged Architecture for Kinase Inhibition
Executive Summary
In the high-stakes arena of small molecule drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has eclipsed the traditional indole and purine cores to become a "privileged structure," particularly in kinase inhibition.[1] Its utility is not merely structural but physicochemical: the N7 nitrogen atom dramatically alters the acidity of the pyrrole NH (pKa ~13 vs. ~17 for indole), enhances aqueous solubility, and provides a critical hydrogen bond acceptor site absent in indoles.
This technical guide focuses specifically on the 5-aryl-7-azaindole subclass. The installation of an aryl group at the 5-position is not arbitrary; it is a calculated vector design to access the hydrophobic regions adjacent to the ATP-binding site (often the gatekeeper residue or the back pocket), significantly improving selectivity profiles against the human kinome.
Structural Biology: The Hinge Binding Logic
The primary value of the 7-azaindole scaffold lies in its ability to mimic the adenine ring of ATP. However, unlike promiscuous ATP mimics, the 5-aryl substitution allows for "selectivity filters."
The Pharmacophore[2][3]
-
The Hinge Interaction: The core forms a bidentate hydrogen bond with the kinase hinge region.[1] The pyrrole NH (N1) acts as a donor, while the pyridine nitrogen (N7) acts as an acceptor.
-
The 5-Position Vector: This position directs substituents away from the hinge and towards the solvent-exposed front pocket or deeply into the hydrophobic back pocket, depending on the dihedral angle induced by the aryl linkage.
Mechanistic Diagram: Binding Mode
The following diagram illustrates the interaction between the scaffold and a generic kinase hinge region, highlighting the critical vectors.[1]
Figure 1: Pharmacophore model showing the bidentate hinge interaction and the directional vector of the 5-aryl group.
Synthetic Access: The Suzuki-Miyaura Standard
While C-H activation is emerging, the Suzuki-Miyaura cross-coupling remains the industrial standard for installing the 5-aryl group due to its robustness and tolerance of functional groups.
The Regioselectivity Challenge
A common strategy involves using 5-bromo-3-iodo-7-azaindole . The C-I bond at position 3 is significantly more reactive towards oxidative addition than the C-Br bond at position 5. This allows for a programmable, sequential functionalization:
-
Step 1: Sonogashira or Suzuki coupling at C-3 (Low Temp/Fast).
-
Step 2: Suzuki coupling at C-5 (High Temp/Slow).
Synthetic Workflow Diagram
Figure 2: Sequential functionalization strategy leveraging halogen reactivity differences (I > Br).
Detailed Experimental Protocol
Objective: Synthesis of 5-(4-methoxyphenyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling.
Rationale: The tosyl group is selected to lower the electron density of the ring, facilitating the reductive elimination step of the catalytic cycle and preventing N-arylation side reactions.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Bromo-1-tosyl-7-azaindole | 1.0 | Electrophile (Scaffold) |
| 4-Methoxyphenylboronic acid | 1.2 - 1.5 | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst (Bidentate ligand prevents β-hydride elimination) |
| K₂CO₃ (2M Aqueous) | 3.0 | Base (Activates boronic acid) |
| 1,4-Dioxane | Solvent | High boiling point, miscible with water |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a microwave vial or round-bottom flask with the 5-bromo-1-tosyl-7-azaindole (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv).
-
Add the Pd(dppf)Cl₂ catalyst (5 mol%).
-
Critical Step: Evacuate and backfill with Nitrogen (
) or Argon three times. Oxygen is the enemy of Pd(0).
-
-
Solvation:
-
Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate).
-
Add degassed 2M
solution.
-
-
Reaction:
-
Heat to 90°C for 4–16 hours (oil bath) or 110°C for 30 mins (Microwave).
-
Monitoring: Check via LCMS.[2] Look for the disappearance of the bromide (M+) and appearance of the product (M+Ar).
-
Troubleshooting: If de-bromination (protodehalogenation) is observed, lower the temperature and increase catalyst loading.
-
-
Workup:
-
Purification:
-
Flash column chromatography (Silica Gel).
-
Gradient: 0%
30% EtOAc in Hexanes. (Tosyl-protected azaindoles are generally lipophilic).
-
Comparative Data: Indole vs. 7-Azaindole
The following table highlights why researchers switch from Indole to 7-Azaindole during Lead Optimization.
| Feature | Indole Scaffold | 7-Azaindole Scaffold | Drug Discovery Impact |
| H-Bonding | 1 Donor (NH) | 1 Donor (NH), 1 Acceptor (N7) | 7-Aza binds hinge residues (e.g., Glu/Met) more tightly. |
| pKa (NH) | ~16.9 | ~13.0 | 7-Aza is more acidic; easier to deprotonate/functionalize. |
| Lipophilicity | High (LogP ~2.1) | Moderate (LogP ~1.2) | 7-Aza improves aqueous solubility and DMPK profile. |
| Metabolic Stability | Prone to C3 oxidation | C3 is reactive, but N7 reduces electron density | 7-Aza often shows improved metabolic half-life. |
References
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1] J-Stage / Chem. Pharm. Bull. URL:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Source: MDPI Molecules URL:[Link]
-
Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Source: Frontiers in Chemistry (NIH/PubMed) URL:[Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. Source: ACS Omega URL:[Link]
-
Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic compound in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in numerous biologically active molecules, including kinase inhibitors.[1][2][3][4][5] This guide will delve into the prevalent synthetic strategies, with a primary focus on palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and execution. Detailed protocols, mechanistic considerations, and data presentation are included to facilitate the successful synthesis and characterization of the target compound.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution often enhances physicochemical properties such as solubility and bioavailability, making it a highly attractive scaffold in drug discovery.[6] Derivatives of 7-azaindole have demonstrated a wide range of pharmacological activities, including acting as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[1][3] The 5-aryl substituted 7-azaindoles, in particular, are a key class of compounds, and the synthesis of 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 611205-41-5) serves as a representative example of the synthetic challenges and strategies in this area.[7]
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the C5-aryl bond on a pre-formed 7-azaindole core. The most common and efficient approach for this transformation is the Suzuki-Miyaura cross-coupling reaction. Alternative strategies, such as the Sonogashira coupling followed by further transformations, can also be employed for the functionalization of the 7-azaindole nucleus.
Key Synthetic Approaches:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halide (or triflate) and a boronic acid (or ester) is the most direct and widely used method for C-C bond formation in this context.[8][9][10][11] The key precursors are a 5-halo-7-azaindole and (4-ethylphenyl)boronic acid.
-
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[12][13][14][15] While not a direct route to the target compound, it is a powerful tool for introducing an alkynyl group at the 5-position, which can then be further elaborated.
-
C-H Activation: Direct C-H functionalization is an emerging and atom-economical strategy that avoids the pre-functionalization of the starting materials.[16] However, regioselectivity can be a challenge.
This guide will primarily focus on the Suzuki-Miyaura coupling due to its high reliability and broad applicability in the synthesis of 5-aryl-7-azaindoles.
The Suzuki-Miyaura Coupling Approach: A Detailed Examination
The Suzuki-Miyaura coupling is a robust and versatile method for the synthesis of biaryl compounds. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of each component:
-
Palladium Catalyst: A variety of palladium sources can be used, including Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄. The choice of catalyst can influence reaction rates and yields.
-
Phosphine Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, specialized ligands such as SPhos or DavePhos may be required to achieve high efficiency.[11][17]
-
Base: A base is necessary to activate the boronic acid and facilitate the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent: The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic components.
Experimental Workflow
The general workflow for the synthesis of 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura coupling is illustrated below.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine based on established methods for Suzuki coupling on 5-bromo-7-azaindoles.[8]
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
(4-ethylphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk tube, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), (4-ethylphenyl)boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Catalyst and Solvents: Add PdCl₂(dppf) (0.05 eq) to the reaction mixture. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation and Characterization
The successful synthesis of 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the 7-azaindole core and the 4-ethylphenyl group. The coupling patterns and chemical shifts should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the quaternary carbons of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₄N₂). High-resolution mass spectrometry (HRMS) can be used for precise mass determination. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis and functionalization of the 7-azaindole scaffold.
Sonogashira Coupling
The Sonogashira coupling can be used to introduce an alkyne at the 5-position of the 7-azaindole ring.[12][13] This can be a versatile intermediate for further transformations.
Caption: Sonogashira coupling as a route to functionalized 7-azaindoles.
Buchwald-Hartwig Amination
For the synthesis of amino-substituted 7-azaindoles, the Buchwald-Hartwig amination is the method of choice.[17][18] This reaction allows for the formation of C-N bonds between an aryl halide and an amine.
Conclusion
The synthesis of 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine is readily achievable through well-established palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most direct and efficient method. A thorough understanding of the reaction mechanism and the role of each component is crucial for successful synthesis. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently approach the synthesis of this and related 5-aryl-7-azaindole derivatives, which are of significant interest in the field of drug discovery.
References
-
Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
-
Marques, M. M. B., Santos, A. G., & Pinto, E. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(33), 20431-20443. [Link]
-
Balfour, M. N., Zukerman-Schpector, J., Rodriguez, M. J. D., Reis, J. S., Esteves, C. H. A., & Stefani, H. A. (2019). Combination of Sonogashira coupling and 5-endo-dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. Synthetic Communications, 49(3), 416-427. [Link]
-
Synthesis of azaindoles. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(10), 1436-1442. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 13, 2024, from [Link]
-
Marques, M. M. B., Santos, A. G., & Pinto, E. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. DigitalCommons@University of Nebraska - Lincoln. [Link]
-
Tian, H., Zhang, J., Li, Y., Wang, Y., Li, Y., & Zhang, J. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1848-1855. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. Retrieved February 13, 2024, from [Link]
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole[1]. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Marques, M. M. B., Santos, A. G., & Pinto, E. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Kumar, S., & Kumar, K. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2033-2040. [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. African Journals Online, 37(4), 983-992. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). One-Pot Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3307-3310. [Link]
-
Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]
-
Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635-8646. [Link]
-
Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. [Link]
-
Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. (2024). Synthesis Spotlight. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). MIT Open Access Articles. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.). ChemRxiv. [Link]
- US Patent for Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. (2010).
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. mdpi.com [mdpi.com]
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- 7. 611205-41-5 CAS MSDS (1H-Pyrrolo[2,3-b]pyridine,5-(4-ethylphenyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
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- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Precision Binding Affinity Prediction: The 5-(4-Ethylphenyl) Azaindole Case Study
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, renowned for its ability to form bidentate hydrogen bonds with the kinase hinge region.[1] This guide focuses on the rigorous prediction and validation of binding affinity for a specific chemotype: 5-(4-ethylphenyl)-substituted azaindoles .
The 4-ethylphenyl moiety at the 5-position represents a classic hydrophobic probe designed to access the deep hydrophobic pocket (often the "gatekeeper" region or the
This whitepaper details a self-validating workflow combining Free Energy Perturbation (FEP) for in silico prediction with Surface Plasmon Resonance (SPR) for biophysical validation.
Part 1: The Chemotype & Structural Logic
The Azaindole Hinge Interaction
The 7-azaindole core mimics the purine ring of ATP. In the "normal" binding mode:
-
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu930 in JAK2).
-
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide (e.g., Leu932 in JAK2).
The Role of the 5-(4-Ethylphenyl) Substituent
Substitution at the 5-position directs the ligand vector towards the solvent-inaccessible hydrophobic pocket.
-
The Phenyl Ring: Provides
-stacking or edge-to-face interactions with aromatic residues (e.g., Phe/Tyr gatekeepers). -
The 4-Ethyl Group: A lipophilic tail that probes the depth of the pocket, displacing high-energy water molecules (entropic gain).
Part 2: Computational Prediction Workflow (In Silico)
To predict binding affinity (
Workflow Diagram
The following Graphviz diagram outlines the computational pipeline, from ligand preparation to thermodynamic integration.
Caption: Figure 1. Relative Binding Free Energy (RBFE) workflow utilizing FEP+ protocols for affinity prediction.
Protocol Details
Step 1: Ligand Preparation & Conformation
-
Tool: LigPrep / Epik.
-
Critical Parameter: The 7-azaindole N1 proton must be explicit. The 4-ethyl group is flexible; generate low-energy conformers to ensure the ethyl tail does not clash during initial placement.
Step 2: Constrained Docking (Pose Generation)
FEP relies on a correct starting pose.
-
Method: Use Glide XP (Extra Precision).
-
Constraint: Apply a hydrogen bond constraint to the hinge residues (e.g., Met, Glu, or Leu depending on the kinase) to lock the azaindole core.
-
Output: A pose where the 5-phenyl group is twisted ~30-45° relative to the azaindole plane to alleviate steric strain with the C4-hydrogen.
Step 3: The Thermodynamic Cycle (FEP)
We calculate the relative affinity (
-
Leg 1 (Solvent): Transform Reference
Target in a water box. -
Leg 2 (Complex): Transform Reference
Target inside the protein binding site. -
Equation:
. -
Sampling: Use Replica Exchange with Solute Tempering (REST) to enhance sampling of the ethyl tail rotation.
Part 3: Experimental Validation (Wet Lab)
Predictions must be validated by physical assays. We employ a Suzuki-Miyaura Cross-Coupling for synthesis and Surface Plasmon Resonance (SPR) for kinetic affinity measurement.
Synthesis & Assay Logic Diagram
Caption: Figure 2. Synthesis and biophysical characterization pipeline for 5-substituted azaindoles.
Synthetic Protocol (Suzuki-Miyaura)
To access the 5-(4-ethylphenyl) derivative:
-
Reagents: 5-bromo-7-azaindole (1.0 eq), 4-ethylphenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl
(5 mol%) is preferred for its stability and efficiency with heteroaryl halides. -
Conditions: Degassed 1,4-dioxane/water (4:1) with K
CO (2.0 eq) at 100°C for 4 hours. -
Purification: Silica gel chromatography (Hexane/EtOAc). The azaindole NH is acidic; avoid strong bases during workup to prevent emulsion.
Biophysical Assay: Surface Plasmon Resonance (SPR)
While IC
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Immobilization: Amine coupling of the Target Kinase (e.g., c-Met) to ~2000 RU.
-
Running Buffer: HBS-P+ with 1% DMSO (to match ligand stock).
-
Kinetics: Single-Cycle Kinetics (SCK) is recommended to avoid regeneration steps that might damage the kinase.
-
Readout:
.
Part 4: Data Analysis & Interpretation[3]
The following table demonstrates how to structure the comparison between Computational predictions and Experimental results.
Table 1: Comparative Analysis of Binding Metrics
| Metric | Computational (FEP+) | Experimental (SPR) | Interpretation |
| -11.2 | -10.8 | Prediction within chemical accuracy (error < 1 kcal/mol). | |
| Affinity ( | 6.5 nM (Predicted) | 12.0 nM (Measured) | High affinity confirmed. |
| Selectivity | High (vs. Reference) | High | The ethyl group successfully fills the hydrophobic pocket. |
| Ligand Efficiency | 0.45 | 0.42 | Good "bang for the buck" per heavy atom. |
Troubleshooting Discrepancies
-
If FEP overpredicts affinity: The 4-ethyl group might be inducing a protein conformational change (induced fit) that the rigid-backbone FEP simulation did not capture. Solution: Run IFD (Induced Fit Docking) before FEP.
-
If Synthesis fails: 5-bromo-7-azaindole can suffer from catalyst poisoning due to the free NH. Solution: Protect N1 with a SEM or Boc group prior to coupling.
References
-
Song, J. et al. "7-Azaindole as a Privileged Scaffold for Kinase Inhibitors: A Review." Journal of Medicinal Chemistry. (2023).[6]
-
Wang, L. et al. "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol and Force Field." Journal of the American Chemical Society. (2015).
-
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (1995).
-
Schrödinger, Inc. "FEP+ Protocol for Relative Binding Free Energy Calculations." Schrödinger Documentation. (2025).
-
Cui, J.J. et al. "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. (2011).
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
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- 4. Free-Energy Perturbation | Rowan [rowansci.com]
- 5. Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of 5-(4-ethylphenyl)-7-azaindole
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, serving as a core component in numerous biologically active compounds, including kinase inhibitors.[1][2] Its structural resemblance to purines and indoles allows it to function as a bioisostere, potentially modulating potency and improving physicochemical properties of drug candidates.[1] The functionalization of the 7-azaindole core, particularly at the C5 position, is a critical step in the synthesis of a wide array of therapeutic agents. This document provides a detailed guide for the synthesis of a representative C5-arylated derivative, 5-(4-ethylphenyl)-7-azaindole, intended for researchers, scientists, and professionals in the field of drug development. The protocol herein is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the 7-azaindole core and the 4-ethylphenyl moiety is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the reaction of an organoboron compound, in this case, (4-ethylphenyl)boronic acid, with a halide, 5-bromo-7-azaindole, in the presence of a palladium catalyst and a base. The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yield and purity.
Experimental Workflow Overview
The synthesis of 5-(4-ethylphenyl)-7-azaindole is a two-step process starting from commercially available 7-azaindole. The first step involves the regioselective bromination of the 7-azaindole core at the C5 position to furnish the key intermediate, 5-bromo-7-azaindole. The subsequent and final step is the Suzuki-Miyaura cross-coupling of this intermediate with (4-ethylphenyl)boronic acid.
Figure 1: General workflow for the synthesis of 5-(4-ethylphenyl)-7-azaindole.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-7-azaindole | ≥97% | Commercially Available | Key starting material. Can be synthesized from 7-azaindole. |
| (4-ethylphenyl)boronic acid | ≥98% | Commercially Available | Coupling partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyst Grade | Commercially Available | Palladium catalyst. Other catalysts may be used. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. Other bases like Cs₂CO₃ can be used. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Water | Deionized | Laboratory Supply | Co-solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Brine (saturated NaCl solution) | Laboratory Preparation | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | Drying agent. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromo-7-azaindole with (4-ethylphenyl)boronic acid. Researchers should optimize conditions as necessary.
Reaction Setup:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-7-azaindole (1.0 equiv., e.g., 197 mg, 1.0 mmol), (4-ethylphenyl)boronic acid (1.2 equiv., e.g., 180 mg, 1.2 mmol), and potassium carbonate (3.0 equiv., e.g., 414 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv., e.g., 41 mg, 0.05 mmol), to the flask under a positive pressure of the inert gas.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., a 3:1 or 4:1 ratio, 10 mL total volume) to the flask via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.
Reaction Conditions:
-
Heat the reaction mixture to a temperature of 70-90 °C with vigorous stirring. The optimal temperature may vary depending on the specific catalyst and solvent system used.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. Wash the filter cake with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the desired product are combined and the solvent is evaporated to yield 5-(4-ethylphenyl)-7-azaindole as a solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To determine the molecular weight of the compound.
-
Purity Analysis: Can be performed using HPLC (High-Performance Liquid Chromatography).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Maintain a strict inert atmosphere throughout the reaction setup. |
| Insufficiently degassed solvent | Thoroughly degas the solvent before use. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Presence of oxygen | Improve the inert atmosphere technique. |
| Non-optimal stoichiometry | Use a slight excess of the boronic acid (1.1-1.3 equivalents). | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-(4-ethylphenyl)-7-azaindole. The protocol detailed in this application note provides a solid foundation for researchers to produce this valuable building block for drug discovery and medicinal chemistry research. Careful attention to the quality of reagents, maintenance of an inert atmosphere, and optimization of reaction conditions are key to achieving high yields and purity.
References
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES (Patent No. 1633750). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
IntechOpen. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Retrieved from [Link]
-
Pavithra, G., et al. (2022). Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. RSC Advances, 12(45), 29473-29482. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8696. Retrieved from [Link]
Sources
Application Note: In Vitro Characterization of 5-(4-ethylphenyl)-7-azaindole as an ATP-Competitive Kinase Inhibitor
This Application Note is designed for researchers and drug discovery professionals evaluating 5-(4-ethylphenyl)-7-azaindole , a representative 5-aryl-7-azaindole scaffold. This structural class is widely recognized as a "privileged scaffold" for ATP-competitive kinase inhibition (e.g., Aurora, JAK, and TRK families).
The following protocols use Aurora Kinase A as the primary model target to demonstrate the compound's characterization, reflecting the scaffold's high affinity for this kinase family.
Introduction & Mechanism of Action
5-(4-ethylphenyl)-7-azaindole belongs to the 7-azaindole class of heterocycles, which are bioisosteres of purines. The 7-azaindole core mimics the adenine ring of ATP, allowing the molecule to bind to the hinge region of protein kinases via a bidentate hydrogen bond (involving N1 and N7).
The 5-position substitution (4-ethylphenyl) extends into the hydrophobic pocket (Gatekeeper region) of the kinase, often conferring potency and selectivity. This protocol details the workflow for validating its potency, cellular efficacy, and target engagement.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the ATP-competitive inhibition mechanism and downstream signaling blockade (e.g., Aurora A
Figure 1: Mechanism of Action.[1] The compound competes with ATP for the kinase hinge region, preventing substrate phosphorylation and inducing mitotic arrest.
Compound Handling & Preparation[2][3][4]
Critical Quality Attribute (CQA): The 7-azaindole core is generally lipophilic. Proper solubilization is critical to prevent precipitation in aqueous assay buffers.
| Parameter | Specification | Notes |
| Molecular Weight | ~222.29 g/mol | Based on formula C15H14N2 |
| Stock Solvent | DMSO (Anhydrous) | Avoid ethanol; it may interfere with kinase assays. |
| Stock Concentration | 10 mM or 50 mM | Store at -20°C in aliquots (avoid freeze-thaw >3 cycles). |
| Working Solution | 100% DMSO | Perform serial dilutions in DMSO before transferring to buffer. |
| Solubility Limit | ~100 µM in Aqueous Buffer | Precipitates at >1% DMSO in some buffers. Keep final DMSO <1%. |
Protocol 1: Biochemical Potency Assay (ADP-Glo™)
Objective: Determine the IC50 of 5-(4-ethylphenyl)-7-azaindole against recombinant Aurora Kinase A. Principle: Measures ADP generation (conversion of ATP) by the kinase. The signal is positive (more light = more activity). Inhibition results in decreased luminescence.
Reagents
-
Kinase: Recombinant Human Aurora A (0.2 ng/µL final).
-
Substrate: Kemptide or MBP (Myelin Basic Protein).
-
ATP: Ultra-pure ATP (at
concentration, typically 10 µM). -
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Detection: Promega ADP-Glo™ Kinase Assay Kit.
Step-by-Step Methodology
-
Compound Dilution (Acoustic or Manual):
-
Prepare a 10-point dose-response curve in 100% DMSO (starting at 10 mM, 3-fold serial dilution).
-
Transfer 50 nL of compound to a 384-well white, low-volume plate.
-
-
Enzyme Addition:
-
Dilute Aurora A enzyme in Assay Buffer.
-
Add 2.5 µL of enzyme solution to the plate.
-
Pre-incubation: Incubate for 15 minutes at RT to allow compound-enzyme binding.
-
-
Reaction Initiation:
-
Add 2.5 µL of Substrate/ATP mix (2x concentration).
-
Centrifuge plate at 1000 rpm for 1 min.
-
Incubate at RT for 60 minutes.
-
-
ADP-Glo Reaction:
-
Add 5 µL of ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP).
-
Incubate 40 minutes at RT.
-
-
Detection:
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP
Luciferase light). -
Incubate 30 minutes.
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Data Analysis:
-
Normalize data: % Activity =
-
Fit to 4-parameter logistic equation (GraphPad Prism):
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound enters the cell and inhibits phosphorylation of Histone H3 (Ser10), a direct substrate of Aurora A/B, or STAT3/5 (if targeting JAKs).
Experimental Design
-
Cell Line: HeLa or HCT116 (High Aurora A expression).
-
Treatment: 5-(4-ethylphenyl)-7-azaindole (0, 0.1, 1, 10 µM) for 2 hours.
-
Synchronization (Optional): Nocodazole block (16h) to enrich mitotic cells (high p-Histone H3).
Workflow
-
Seeding: Seed
cells/well in a 6-well plate. Adhere overnight. -
Treatment: Treat cells with compound for 2–4 hours.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Note: Phosphatase inhibitors are non-negotiable for phospho-protein detection.
-
-
SDS-PAGE & Transfer: Run 20 µg protein on 4-12% Bis-Tris gel. Transfer to PVDF.
-
Immunoblotting:
-
Primary Ab: Anti-Phospho-Histone H3 (Ser10) [1:1000] (Target).
-
Control Ab: Anti-Total Histone H3 or GAPDH (Loading Control).
-
Secondary Ab: HRP-conjugated Anti-Rabbit [1:5000].
-
-
Detection: ECL substrate.
Expected Result: Dose-dependent reduction in Phospho-Histone H3 bands without significant change in Total Histone H3.
Protocol 3: Cell Viability & Proliferation (CellTiter-Glo)
Objective: Assess the phenotypic consequence (cytotoxicity/cytostasis).
Workflow
-
Seeding: Seed 3,000 cells/well in 96-well white-walled plates. Incubate 24h.
-
Dosing: Add compound (9-point dilution, 0.01 µM to 50 µM). Final DMSO = 0.5%.
-
Incubation: Incubate for 72 hours (approx. 2-3 doubling times).
-
Measurement:
-
Equilibrate plate to RT (30 min).
-
Add equal volume (100 µL) of CellTiter-Glo reagent.
-
Shake (2 min), Incubate (10 min), Read Luminescence.
-
Scientific Validation & Troubleshooting
Self-Validating Controls
-
Z-Factor (Assay Robustness): For the biochemical assay, calculate Z'. A value > 0.5 is required.[2]
-
Positive Control: Use VX-680 (Tozasertib) or Staurosporine . If these fail to inhibit, the assay is invalid.
-
ATP Dependence: Perform the IC50 assay at
(ATP) and (ATP). If IC50 increases significantly at high ATP, the compound is confirmed as ATP-competitive .
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal (Biochemical) | Enzyme degradation or ATP hydrolysis | Use fresh DTT; keep enzyme on ice; verify ATP quality. |
| Precipitation in Cell Assay | Compound insolubility | Check media for turbidity at >10 µM. Lower max concentration. |
| No IC50 Convergence | Potency is outside range | Adjust dose range. If IC50 < lowest dose, dilute further ("Hook Effect"). |
| High Background (Western) | Inadequate blocking | Block with 5% BSA (not milk) for phospho-antibodies. |
References
-
Vertex Pharmaceuticals. (2004). Aurora Kinase Inhibitors: The Discovery of VX-680. Nature Medicine.
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.
-
Zhang, H., et al. (2018). 7-Azaindoles as Privileged Scaffolds for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
Sources
Application Note: Precision Functionalization of 1H-Pyrrolo[2,3-B]pyridine at the C5 Position
[1]
Executive Summary & Strategic Analysis
The 1H-pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole ) is a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for the purine core of ATP.[1] It is a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to its ability to form key hydrogen bonds within the hinge region of kinase domains.[1]
The Challenge: Functionalizing the C5 position is synthetically non-trivial compared to the C3 position.
-
C3 (Beta-pyrrolic): This position is highly electron-rich and is the exclusive site for direct Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation, Friedel-Crafts) in the native scaffold.[1]
-
C5 (Beta-pyridinic): This position is electronically deactivated by the adjacent pyridine nitrogen. Direct SEAr at C5 is virtually impossible on the aromatic core without competing N-functionalization or C3-substitution.
The Solution: To achieve high-fidelity C5-functionalization, we must bypass the inherent electronic bias of the aromatic system. This guide details two primary strategies:
-
The "Azaindoline" Switch (Recommended for Late-Stage/Analoging): A transient reduction strategy that converts the electron-deficient pyridine ring into an electron-rich aniline-like system, directing electrophiles exclusively to C5 (para to the nitrogen).
-
The "Pre-Functionalized" Assembly (Industrial Route): Utilizing 5-bromo-7-azaindole (synthesized de novo) as a universal handle for Palladium-catalyzed cross-couplings.
Mechanistic Insight: The Regioselectivity Map
Understanding the electronic density of the ring system is the key to controlling the reaction.
Figure 1: Regioselectivity switching via oxidation state adjustment.[1] Reducing the pyrrole ring activates C5.
Protocol A: The "Azaindoline" Route (Direct C5-Bromination)[1]
This protocol is ideal when you have a substituted 7-azaindole and need to introduce a C5-handle without rebuilding the molecule.
Phase 1: Reduction to 7-Azaindoline
Principle: Reducing the C2-C3 double bond removes the aromaticity of the pyrrole ring, making the N1 nitrogen behave like an aniline. The C5 position becomes para to this activating group.
-
Reagents: Sodium cyanoborohydride (NaBH₃CN), Acetic Acid (AcOH).[1]
-
Procedure:
-
Dissolve 7-azaindole (1.0 equiv) in glacial acetic acid (0.5 M concentration).
-
Cool to 0 °C.
-
Add NaBH₃CN (3.0 equiv) portion-wise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by LCMS. The mass will shift by +2 Da (M+3).[1]
-
Workup: Quench with NaOH (aq) to pH > 10. Extract with Ethyl Acetate (EtOAc).[1] Dry over Na₂SO₄ and concentrate.
-
Note: The product, 7-azaindoline, is prone to oxidation; proceed immediately to the next step.[1]
-
Phase 2: Regioselective C5-Bromination
Principle: The 7-azaindoline is now an electron-rich pyridine derivative. NBS will selectively brominate the position para to the N1 amine (C5).[1]
-
Reagents: N-Bromosuccinimide (NBS), DMF.
-
Procedure:
-
Dissolve crude 7-azaindoline (1.0 equiv) in DMF (0.2 M).
-
Cool to -10 °C (Critical to prevent over-bromination).[1]
-
Add NBS (1.05 equiv) as a solution in DMF dropwise.[1]
-
Stir at -10 °C for 1 hour.
-
QC Check: LCMS should show a clean conversion to the mono-brominated species (+79/81 Da shift).
-
Workup: Pour into water/ice. Filter the solid precipitate or extract with EtOAc.
-
Phase 3: Re-Oxidation (Aromatization)
Principle: Restore the aromatic 7-azaindole core.[1]
-
Reagents: Manganese Dioxide (MnO₂) (activated), Dichloromethane (DCM).[1]
-
Procedure:
Protocol B: Functionalization via Suzuki-Miyaura Coupling
Once the 5-bromo-7-azaindole handle is installed (via Protocol A or purchased), the C5 position is primed for cross-coupling. This protocol is optimized for heteroaryl boronic acids, which are common in kinase inhibitor synthesis.[1]
Experimental Workflow
Figure 2: Optimized Suzuki-Miyaura coupling workflow for C5-arylation.
Detailed Protocol
-
Reaction Setup:
-
In a microwave vial or sealed tube, combine:
-
Substrate: 5-bromo-7-azaindole (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).[1]
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).[1] Why: Cesium/Potassium bases are superior to Na₂CO₃ for sterically demanding heteroaryls.[1]
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) OR XPhos Pd G2 (2-5 mol%).[1]
-
Expert Insight:XPhos Pd G2 is highly recommended if the boronic acid is electron-poor or sterically hindered (e.g., ortho-substituted pyridines).
-
-
-
-
Solvent System:
-
Execution:
-
Seal the vessel.
-
Heat to 90 °C (oil bath) or 100 °C (Microwave, 30 mins).
-
Monitor by TLC or LCMS. 5-bromo-7-azaindole is usually the limiting reagent.
-
-
Troubleshooting:
-
Problem: Protodeboronation of the boronic acid.
-
Solution: Switch to the corresponding Pinacol Ester (Bpin) and use anhydrous conditions (Dioxane/DMF) with anhydrous K₃PO₄.[1]
-
Problem: N1-Arylation (Chan-Lam type side reaction).
-
Solution: This is rare under standard Suzuki conditions (requires Cu).[1] If observed, protect N1 with SEM or Boc before coupling.[1]
-
Comparative Data: Catalyst Performance
| Catalyst System | Substrate Scope | Yield (Typical) | Notes |
| Pd(PPh₃)₄ / Na₂CO₃ | Simple Aryls | 60-75% | "Old school." Sensitive to air.[1] Often fails with heteroaryls.[1] |
| Pd(dppf)Cl₂ / Cs₂CO₃ | Heteroaryls | 80-90% | Robust workhorse. Excellent for polar substrates.[1] |
| XPhos Pd G2 / K₃PO₄ | Hindered/Cl-Aryls | >90% | State-of-the-art. Activates unreactive chlorides and hindered sites. |
| Pd₂(dba)₃ / SPhos | Electron-Poor | 85-95% | Excellent for electron-deficient boronic acids. |
References
Application Note: Scalable Manufacturing Methods for 5-Substituted 7-Azaindoles
This Application Note is designed for process chemists and drug developers targeting the scalable manufacture of 5-substituted 7-azaindoles. It synthesizes industrial patent literature and peer-reviewed process chemistry data to provide robust, non-chromatographic solutions for this challenging scaffold.
Executive Summary & Strategic Rationale
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged pharmacophore in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). However, functionalizing the C5 position is electronically unfavorable.
-
The Challenge: Electrophilic aromatic substitution (SEAr) naturally occurs at the electron-rich C3 position of the pyrrole ring, not the electron-deficient pyridine ring (C5).
-
The Solution: Direct halogenation at C5 requires blocking the C2-C3 bond or deactivating the pyrrole ring. Alternatively, de novo synthesis builds the pyrrole ring onto a pre-substituted pyridine core.
This guide details two validated industrial protocols:
-
The "Sulfonate Blocking" Route: A clever process chemistry solution using transient saturation of the C2-C3 bond to force bromination at C5.
-
The "De Novo" Pyridine Route: A cost-effective multi-kilogram sequence starting from 2-amino-5-bromo-3-picoline.
Critical Mechanistic Insight: Regioselectivity Control
To achieve scalability, we must overcome the inherent reactivity profile of the 7-azaindole core.
Figure 1: Reactivity map of 7-azaindole illustrating the difficulty of direct C5 functionalization and the strategic workarounds.
Protocol A: The Sulfonate Transient Blocking Route
Best For: Functionalizing existing 7-azaindole stock without expensive transition metals. Scale Potential: High (Avoids chromatography; aqueous waste streams).
Mechanism
This method utilizes a reversible addition of sodium bisulfite across the C2-C3 double bond. This converts the electron-rich indole system into a less reactive indoline-sulfonate, directing the subsequent bromination to the pyridine ring (C5).
Step-by-Step Protocol
Step 1: Formation of the Sulfonate Adduct
-
Charge a glass-lined reactor with 7-azaindole (1.0 eq) and Ethanol (2 vol).
-
Add an aqueous solution of Sodium Bisulfite (NaHSO₃, 2.0–3.0 eq) in water (8 vol).
-
Heat the mixture to reflux (approx. 85°C) for 4–6 hours.
-
Monitor by HPLC. The starting material peak will disappear, replaced by the polar dihydro-sulfonate adduct.
-
Cool to 20°C. The product may precipitate; if not, proceed directly as a solution.
Step 2: Regioselective Bromination
-
Cool the sulfonate adduct solution to 0–5°C.
-
Add liquid Bromine (Br₂, 1.1 eq) dropwise over 2 hours. Caution: Exothermic.
-
Note: Because the pyrrole double bond is saturated (blocked), the bromine is forced to attack the C5 position of the pyridine ring.
-
-
Stir at 0–10°C for 2 hours.
-
Quench excess bromine with 10% aqueous sodium thiosulfate solution.
Step 3: Elimination and Re-aromatization
-
Adjust pH to >12 using 50% NaOH or KOH solution.
-
Heat the mixture to 60–70°C for 2–3 hours.
-
Cool to room temperature. The product, 5-bromo-7-azaindole , will crystallize out of the aqueous/ethanolic mixture.
-
Filter the solids and wash with water to remove inorganic salts.
-
Dry in a vacuum oven at 50°C.
Expected Yield: 75–85% overall. Purity: >98% (HPLC). Key Advantage: No chromatography required. "One-pot" potential.
Protocol B: De Novo Synthesis from 2-Amino-3-picoline
Best For: Large-scale manufacturing (>50 kg) where raw material cost (COGS) is critical. 7-Azaindole is expensive; 2-amino-5-bromo-3-methylpyridine is significantly cheaper.
Reaction Scheme
-
Precursor: 2-Amino-5-bromo-3-methylpyridine.
-
Step 1 (Nitration): Oxidation to the nitro-pyridine.
-
Step 2 (Enamine Formation): Reaction with DMF-DMA.
-
Step 3 (Reductive Cyclization): Hydrogenation/Iron reduction to close the ring.
Step-by-Step Protocol
Step 1: Controlled Nitration (Caro's Acid)
Note: Standard nitration (HNO₃/H₂SO₄) can be violent. Use Caro's acid (peroxymonosulfuric acid) for better control.
-
Prepare Caro's acid in situ by adding H₂O₂ (30%, 5 eq) to conc. H₂SO₄ (5 vol) at <10°C.
-
Add 2-amino-5-bromo-3-methylpyridine (1.0 eq) portion-wise, keeping T < 20°C.
-
Stir at ambient temperature for 12–16 hours.
-
Pour onto ice/water. The product, 2-nitro-5-bromo-3-methylpyridine , precipitates.
-
Filter and dry.
Step 2: Batcho-Leimgruber Precursor Synthesis
-
Dissolve the nitro intermediate (1.0 eq) in DMF (5 vol).
-
Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 1.5 eq).
-
Heat to 110°C for 4–6 hours.
-
Observation: The solution turns deep red/purple due to the formation of the enamine species.
-
-
Concentrate under reduced pressure to remove excess DMF-DMA.
-
Use the crude enamine directly for the next step.
Step 3: Reductive Cyclization
-
Dissolve the crude enamine in Methanol or Ethanol (10 vol).
-
Add Raney Nickel (10 wt%) or 10% Pd/C (5 wt%).
-
Alternative: For halogen safety (to prevent de-bromination), use Iron powder/Acetic acid or Sodium Dithionite (Na₂S₂O₄) .
-
Recommended for Scale:Fe (3 eq) / NH₄Cl (aq) / EtOH reflux is robust and prevents hydro-dehalogenation.
-
-
Heat to reflux (if using Fe) or hydrogenate (3 atm H₂) at RT.
-
Monitor for ring closure to 5-bromo-7-azaindole.
-
Filter catalyst. Concentrate filtrate.
-
Crystallize from Ethanol/Water.
Comparative Analysis & Decision Matrix
| Feature | Protocol A (Sulfonate Blocking) | Protocol B (De Novo Pyridine) |
| Starting Material | 7-Azaindole (High Cost) | 2-Amino-5-bromo-3-picoline (Low Cost) |
| Step Count | 3 (Telescoped) | 3 (Distinct isolations) |
| Atom Economy | High | Moderate |
| Safety Profile | Good (Aqueous processing) | Caution (Nitration step) |
| Purification | Crystallization | Crystallization |
| Primary Risk | Incomplete bromination | Over-reduction (loss of Br) in Step 3 |
| Ideal Use Case | MedChem Scale-up (100g - 5kg) | Commercial Manufacturing (>100kg) |
Downstream Functionalization: Suzuki Coupling
Once 5-bromo-7-azaindole is secured, it serves as the universal handle for introducing aryl/heteroaryl groups.
Standard Protocol:
-
Catalyst: Pd(dppf)Cl₂·DCM (0.02 eq) - Robust, air-stable.
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 80–100°C.
-
Note: Protect N1 (e.g., with SEM, Boc, or Tosyl) only if the coupling partner is sensitive; otherwise, free N-H Suzuki couplings work well on this scaffold.
References
-
Han, C., et al. (2017). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development. Link
-
Zhang, Z., et al. (2012).[3] "Preparation method for 5-bromo-7-azaindole." CN102584820A. Link (Describes the Sulfonate/NaHSO3 route).
-
Bhat, P. V., et al. (2015). "Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole." Organic Process Research & Development. Link
-
Snieckus, V., et al. (2019). "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism." Angewandte Chemie International Edition. Link
-
Fagnou, K., et al. (2009).[4] "Regioselective C-H Arylation of 7-Azaindole N-Oxides." Journal of the American Chemical Society.[2][5] Link
Sources
Application Notes and Protocols for the Crystallization of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-
Introduction
1H-Pyrrolo[2,3-b]pyridine, 5-(4-ethylphenyl)-, a member of the 7-azaindole class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged structure known to interact with a variety of biological targets, and its derivatives have shown promise in numerous therapeutic areas. Obtaining high-purity, crystalline material is a critical prerequisite for accurate solid-state characterization, formulation development, and ensuring reproducibility in biological assays.
This guide provides a comprehensive overview of crystallization techniques applicable to 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are based on established principles of small molecule crystallization and tailored to the physicochemical properties anticipated for this class of compounds.
Physicochemical Properties and Expected Behavior
While specific experimental data for 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is not widely available, its structural characteristics as a 5-aryl-7-azaindole derivative allow for informed predictions of its properties.
-
Structure: The molecule possesses a planar, aromatic 7-azaindole core with a substituted phenyl ring. This structure suggests a degree of rigidity and the potential for π-π stacking interactions in the solid state, which can favor crystallization.
-
Melting Point: Related 5-substituted-7-azaindole compounds exhibit high melting points. For instance, 5-Bromo-2-phenyl-7-azaindole has a reported melting point of 282.5-291.5 °C. This indicates that 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is likely a crystalline solid with significant thermal stability.
-
Solubility: 7-Azaindole derivatives are noted to have improved aqueous solubility compared to their indole counterparts. However, for crystallization from organic solvents, a range of solubilities is expected. The aromatic nature of the molecule suggests solubility in moderately polar to nonpolar organic solvents. Due to the lack of specific solubility data, a systematic solvent screening is the recommended first step in developing a crystallization protocol.
The Crystallization Workflow: A Strategic Approach
A successful crystallization experiment is a result of a systematic and well-understood workflow. The following diagram outlines the key stages, from initial material assessment to the final isolation of high-quality crystals.
Caption: A generalized workflow for the crystallization of small organic molecules.
Part 1: Solvent Selection - The Foundation of Crystallization
The choice of solvent is the most critical parameter in a crystallization experiment. An ideal solvent will exhibit a steep solubility curve for the compound of interest, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1][2]
Protocol 1: Systematic Solvent Solubility Screening
This protocol outlines a systematic approach to identify suitable solvents or solvent systems for the crystallization of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-.
Materials:
-
1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- (5-10 mg per solvent)
-
A selection of analytical grade solvents (see Table 1)
-
Small vials (1-2 mL) with caps
-
Stir plate and magnetic stir bars
-
Heating block or oil bath
-
Vortex mixer
Procedure:
-
Initial Solvent Screen:
-
Place a small, accurately weighed amount (e.g., 5 mg) of the compound into a series of labeled vials.
-
Add a small volume (e.g., 100 µL) of each selected solvent to the respective vials at room temperature.
-
Observe the solubility. If the compound dissolves completely, it is likely too soluble in that solvent at room temperature for cooling crystallization.
-
If the compound does not dissolve, gently heat the vial while stirring. Add the solvent in small increments (e.g., 50 µL) until the solid dissolves completely. Record the total volume of solvent added and the temperature at which dissolution occurs.
-
Allow the solutions to cool slowly to room temperature and then further cool in an ice bath or refrigerator.
-
Observe for the formation of a precipitate or crystals. An ideal solvent will show good dissolution at elevated temperatures and significant precipitation upon cooling.
-
-
Solvent System Screening (for Antisolvent Crystallization):
-
Identify a "good" solvent in which the compound is highly soluble at room temperature.
-
Identify a "poor" solvent (antisolvent) in which the compound is sparingly soluble but is miscible with the "good" solvent.
-
Dissolve the compound in a minimum amount of the "good" solvent.
-
Slowly add the "poor" solvent dropwise until the solution becomes turbid (cloudy).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly.
-
Data Interpretation:
| Solvent Category | Example Solvents | Expected Solubility Behavior for 5-Aryl-7-Azaindoles |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Good solubility, especially at elevated temperatures. Often suitable for slow cooling or as the "good" solvent in an antisolvent system. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to good solubility. Can be effective for slow evaporation or slow cooling methods. |
| Aprotic Nonpolar Solvents | Toluene, Hexanes, Dichloromethane (DCM) | Lower solubility. Often used as antisolvents or in solvent layering techniques. |
| Ethers | Diethyl ether, Dioxane | Variable solubility. Dioxane has been used for recrystallizing related compounds. |
Table 1: A starting point for solvent selection for the crystallization of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-.
Part 2: Crystallization Protocols
Once a promising solvent or solvent system has been identified, the following crystallization techniques can be employed.
Protocol 2: Slow Evaporation
This is a simple and widely used technique suitable for compounds that are moderately soluble at room temperature.
Principle: A solution of the compound is left undisturbed in a partially covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with a cap that has a small hole or with paraffin film perforated with a needle. The size of the opening will control the rate of evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial periodically for crystal growth. This may take several days to weeks.
Caption: The principle of slow evaporation crystallization.
Protocol 3: Vapor Diffusion
This technique is particularly useful for small amounts of material and when dealing with compounds that are highly soluble.
Principle: A concentrated solution of the compound in a "good" solvent is placed in a small, open container. This container is then sealed within a larger container that holds a "poor" solvent (antisolvent) in which the compound is insoluble. The vapor of the "poor" solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Procedure:
-
Chamber Setup:
-
Place a small amount of the "poor" solvent (antisolvent) in the bottom of a larger, sealable container (e.g., a beaker or a wide-mouthed jar).
-
-
Sample Preparation:
-
Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.
-
-
Assembly:
-
Carefully place the small vial containing the compound solution inside the larger container, ensuring that the two liquids do not mix.
-
Seal the larger container tightly.
-
-
Incubation:
-
Place the sealed container in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
| Good Solvent (Higher Boiling Point) | Poor Solvent (Lower Boiling Point) |
| Dichloromethane (DCM) | Pentane or Hexane |
| Toluene | Hexane |
| Tetrahydrofuran (THF) | Hexane |
| Acetone | Diethyl Ether |
Table 2: Common solvent pairs for vapor diffusion.
Protocol 4: Slow Cooling Crystallization
This method is ideal when a solvent has been identified that shows a significant increase in solubility with temperature.
Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.[1]
Procedure:
-
Dissolution:
-
Place the compound in a flask or vial with a stir bar.
-
Add the chosen solvent and heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of solvent necessary to achieve complete dissolution at the elevated temperature.
-
-
Slow Cooling:
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).
-
Avoid disturbing the solution during the cooling process to encourage the formation of larger, well-defined crystals.
-
-
Further Cooling:
-
After the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
-
Isolation:
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Dry the crystals under vacuum.
-
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Nucleation is inhibited. | - Concentrate the solution by slow evaporation.- Add an antisolvent.- Scratch the inside of the vial with a glass rod to create nucleation sites.- Add a seed crystal of the compound. |
| Oiling out | - The solution is too supersaturated.- The cooling rate is too fast. | - Add more solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool more slowly.- Use a more dilute solution. |
| Formation of very small crystals or powder | - Nucleation rate is too high.- Cooling is too rapid. | - Decrease the rate of cooling.- Use a less saturated solution.- Consider a different crystallization technique, such as vapor diffusion. |
Conclusion
The crystallization of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is an achievable and essential step for its purification and characterization. By employing a systematic approach to solvent selection and carefully controlling the parameters of the chosen crystallization technique, researchers can obtain high-quality crystalline material. The protocols and principles outlined in this guide provide a robust framework for successfully crystallizing this and other related 7-azaindole derivatives.
References
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1).
-
Liang, J. K. (n.d.). Small Molecule Crystallisation. Scribd. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]
-
Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]
-
Wikipedia. (2023). Crystallization. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). Retrieved from [Link]
-
Basicmedical Key. (2017, June 18). Small Molecules in Solids. Retrieved from [Link]
-
White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving solubility of 5-(4-ethylphenyl)-7-azaindole in aqueous buffers
Welcome to the technical support guide for 5-(4-ethylphenyl)-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this compound in aqueous buffers.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section addresses common issues encountered during the handling and formulation of 5-(4-ethylphenyl)-7-azaindole. Each question is followed by a detailed explanation and actionable protocols.
Q1: My 5-(4-ethylphenyl)-7-azaindole is precipitating out of my phosphate-buffered saline (PBS) at pH 7.4. What's happening and how can I fix it?
A1: Understanding the Challenge and a pH-Adjustment Solution
The precipitation of 5-(4-ethylphenyl)-7-azaindole in neutral aqueous buffers like PBS is a common issue stemming from its molecular structure. The molecule possesses a hydrophobic 4-ethylphenyl group and a 7-azaindole core. The 7-azaindole moiety contains a pyridine nitrogen, which can be protonated. The predicted pKa of the 7-azaindole core is around 4.5-5.0.[1][2] At a physiological pH of 7.4, the molecule is predominantly in its neutral, less soluble form.
To increase solubility, you can lower the pH of the buffer. By acidifying the solution, the pyridine nitrogen in the 7-azaindole ring becomes protonated, forming a more soluble salt.
Experimental Protocol: pH Adjustment
-
Prepare a range of acidic buffers: Prepare a series of buffers (e.g., citrate or acetate buffers) with pH values ranging from 3.0 to 6.0.
-
Prepare a concentrated stock solution: Dissolve the 5-(4-ethylphenyl)-7-azaindole in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Dilute into buffers: Add a small aliquot of the DMSO stock solution to each of the prepared buffers to achieve the desired final concentration. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.
-
Equilibrate and Observe: Gently agitate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.
-
Assess Solubility: Visually inspect for any precipitation. For a quantitative measurement, centrifuge the samples to pellet any undissolved compound, and then measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.[3][4]
Data Presentation: pH-Dependent Solubility (Hypothetical Data)
| Buffer pH | Expected Solubility (µg/mL) | Observations |
| 3.0 | > 500 | Clear solution |
| 4.0 | 250 | Clear solution |
| 5.0 | 50 | Slight turbidity |
| 6.0 | < 10 | Visible precipitate |
| 7.4 (PBS) | < 1 | Significant precipitate |
Visualization: pH Effect on Solubility
Below is a diagram illustrating the relationship between pH and the protonation state of 5-(4-ethylphenyl)-7-azaindole.
Caption: Protonation of 5-(4-ethylphenyl)-7-azaindole at lower pH increases its aqueous solubility.
Q2: I tried adjusting the pH, but the solubility is still insufficient for my cell-based assay, or the low pH is not compatible with my experimental system. What are my other options?
A2: Utilizing Co-solvents for Enhanced Solubilization
When pH modification is not a viable option, employing a co-solvent system is a widely used and effective strategy.[5] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[6]
Commonly used co-solvents in biological research include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] The general approach is to prepare a concentrated stock solution of your compound in the neat co-solvent and then dilute it into the aqueous buffer.
Experimental Protocol: Co-solvent System
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO is a common choice for in vitro assays due to its high solubilizing power.
-
Prepare a High-Concentration Stock: Dissolve as much 5-(4-ethylphenyl)-7-azaindole as possible in 100% DMSO to create a stock solution (e.g., 20-100 mM). Gentle warming or sonication can aid dissolution.
-
Serial Dilution: Perform a serial dilution of the stock solution into your aqueous buffer (e.g., PBS pH 7.4). It is crucial to add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and prevent localized precipitation.
-
Determine the Maximum Tolerated Co-solvent Concentration: Before your main experiment, run a control experiment to determine the maximum concentration of the co-solvent that your cells or system can tolerate without adverse effects (e.g., cytotoxicity). This is typically between 0.1% and 1% for many cell lines.
-
Final Preparation: Based on the tolerated co-solvent concentration, calculate the maximum achievable concentration of your compound in the final assay medium.
Data Presentation: Co-solvent Effects on Solubility (Hypothetical Data)
| Co-solvent | Final Concentration in PBS | Achievable Compound Conc. (µM) |
| DMSO | 0.5% (v/v) | 100 |
| Ethanol | 1.0% (v/v) | 50 |
| PEG 400 | 2.0% (v/v) | 75 |
Visualization: Co-solvent Workflow
This diagram outlines the workflow for using a co-solvent to prepare a working solution.
Caption: Workflow for preparing an aqueous solution using a co-solvent.
Q3: The required concentration of my compound is high, and the necessary co-solvent levels are toxic to my cells. Is there a way to increase solubility without high concentrations of organic solvents?
A3: Cyclodextrins: A Molecular Encapsulation Approach
For sensitive applications where organic co-solvents are problematic, cyclodextrins offer an excellent alternative.[7][] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate hydrophobic molecules, like 5-(4-ethylphenyl)-7-azaindole, forming an "inclusion complex."[11] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule without the need for organic solvents.[]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research due to its high aqueous solubility and low toxicity.[11]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add the Compound: Add an excess amount of solid 5-(4-ethylphenyl)-7-azaindole to each HP-β-CD solution.
-
Equilibrate: Tightly seal the containers and agitate the mixtures at a constant temperature for an extended period (24-72 hours) to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separate Undissolved Compound: After equilibration, centrifuge the samples at high speed to pellet any remaining solid.
-
Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
Data Presentation: Solubility Enhancement with HP-β-CD (Hypothetical Data)
| HP-β-CD Conc. (% w/v) | Solubility of Compound (µg/mL) | Fold Increase |
| 0 (Control) | < 1 | - |
| 1 | 50 | > 50x |
| 5 | 280 | > 280x |
| 10 | 600 | > 600x |
Visualization: Cyclodextrin Encapsulation
This diagram illustrates how a cyclodextrin encapsulates a hydrophobic molecule to enhance its solubility.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin to form a water-soluble inclusion complex.
Frequently Asked Questions (FAQs)
Q: What are the predicted physicochemical properties of 5-(4-ethylphenyl)-7-azaindole?
A: While experimental data for this specific molecule may be limited, we can predict its properties based on its structure. The 7-azaindole scaffold is known to be a bioisostere of indole and purine systems.[2][12] The introduction of the nitrogen atom into the ring system can modulate properties like pKa, solubility, and lipophilicity compared to its indole analogue.[2][13] The ethylphenyl group contributes significantly to the molecule's hydrophobicity. The predicted pKa for the 7-azaindole core is in the range of 4.5-5.0.[1]
Q: Why is the 7-azaindole scaffold common in medicinal chemistry?
A: The 7-azaindole scaffold is considered a "privileged structure" in drug discovery.[12] It can act as a bioisostere for indole or purine, and the nitrogen atom can form crucial hydrogen bonds with biological targets, such as the hinge region of kinases.[2][12] Additionally, modifying the indole core to an azaindole can improve physicochemical properties like aqueous solubility and metabolic stability.[12][13]
Q: What are the best practices for preparing and storing stock solutions of hydrophobic compounds like this?
A:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for the primary stock solution.
-
Concentration: Prepare the stock at the highest practical concentration to minimize the volume added to your experiments.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Use containers with tight seals to prevent moisture absorption by the solvent.
-
Solubility Check: Before use, always bring the stock solution to room temperature and visually inspect for any crystals or precipitate. If present, gently warm and vortex the solution to redissolve the compound completely.
Q: How can I accurately measure the aqueous solubility of my compound?
A: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[4] This involves adding an excess of the solid compound to the buffer, agitating it for a prolonged period (e.g., 24-72 hours) to reach equilibrium, separating the solid and liquid phases (typically by centrifugation followed by filtration), and then quantifying the concentration in the liquid phase using a validated analytical method like HPLC.[4][14] For higher throughput screening, kinetic solubility methods, such as those based on nephelometry (light scattering) from DMSO additions, can be used to rank compounds, but these may not reflect true equilibrium solubility.[3][15]
References
- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- (n.d.). Cosolvent. Wikipedia.
- (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- S, S., & B, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- G, M., D, P., & F, C. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette.
- (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- B, V., & P, D. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
- Miyako, Y., & et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed.
- (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. MDPI.
- (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate.
- (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Technology Networks.
- (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- (2022). Compound solubility measurements for early drug discovery. Life Chemicals.
- (2026). Pharmaceutical Solubility Testing. Raytor.
- (n.d.). 7-Azaindole CAS#: 271-63-6. ChemicalBook.
- (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
- (2022). Cosolvent and Complexation Systems. Pharma Excipients.
- (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- (n.d.). Azaindole Therapeutic Agents. PMC.
- Mushtaq, N., & et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- (2021). In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer.. Allied Academies.
- (n.d.). 7-Azaindole Derivatives as Potential Antibacterial Agents. PJSIR.
- (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC.
- (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
Sources
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. raytor.com [raytor.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 11. mdpi.com [mdpi.com]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. lifechemicals.com [lifechemicals.com]
Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Synthesis
Topic: Overcoming catalyst poisoning in 1H-Pyrrolo[2,3-B]pyridine synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]
Senior Application Scientist: Dr. Aris Thorne Subject: Mitigating Metal-Center Deactivation in 7-Azaindole Scaffolds[1]
Introduction: The "Janus" Coordination Challenge
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib).[1] However, its synthesis via transition-metal catalysis (Pd, Rh, Cu) is notoriously difficult due to its "Janus-faced" electronic nature.[1] The scaffold presents two distinct nitrogen binding sites that compete with your ligand for the metal center:
-
N1 (Pyrrole-like): Acidic (pKa ~13), capable of deprotonation and formation of stable metallo-azaindolates (acting as an X-type ligand).[1]
-
N7 (Pyridine-like): Basic (pKa ~4.6), capable of strong
-donation to electrophilic metal centers (acting as an L-type ligand).[1]
This dual coordination capability leads to the formation of catalytically inactive "off-cycle" resting states, effectively poisoning the catalyst even at high loadings. This guide provides mechanistic insights and validated protocols to overcome these energy sinks.
Diagnostic Hub: Why Did My Reaction Stall?
Use this matrix to diagnose the specific mode of catalyst failure based on your reaction readout.
| Symptom | Probable Root Cause | Mechanistic Insight | Recommended Action |
| 0% Conversion, SM Intact | N7-Coordination (The "Pyridine Trap") | The basic N7 nitrogen binds Pd(II)/Rh(III) tightly, preventing oxidative addition or alkene coordination.[1] | Action: Switch to bulky biaryl phosphine ligands (e.g., Xantphos, DavePhos) to sterically preclude N7 binding [1].[1] |
| Low Yield (<30%), Dimerization | N1-Deprotonation | In basic media, N1 deprotonates.[1] The resulting azaindolate anion bridges two metal centers, forming stable dimers. | Action: Protect N1 with SEM, Boc, or Tosyl groups prior to coupling [2].[1] |
| Reaction Stalls at 50% | Product Inhibition | The product (often more basic than SM) competes for the catalyst.[1] | Action: Add Lewis acid additives (e.g., Mg(OTf)₂) or switch to the N-oxide strategy [3].[1] |
| Black Precipitate (Pd Black) | Ligand Displacement | Substrate N-atoms displace labile phosphines, destabilizing the Pd(0) species leading to aggregation.[1] | Action: Increase ligand:metal ratio (2:1 or 4:1) or use a precatalyst (e.g., Pd-PEPPSI, XPhos Pd G2) [4].[1] |
The Mechanics of Poisoning[2]
To solve the problem, you must visualize the "enemy." The diagram below illustrates the competitive pathways between the productive catalytic cycle and the non-productive coordination traps.
Figure 1: Competitive coordination pathways. The N7-trap is often kinetic, while the N1-trap (dimerization) is thermodynamic and harder to reverse.[1]
Protocol Optimization & Solutions
Strategy A: The "Steric Shield" (Ligand Selection)
For C-N coupling (Buchwald-Hartwig) on unprotected 7-azaindoles, standard ligands (PPh3, dppf) fail because they are easily displaced by the substrate nitrogen.[1]
Solution: Use ligands with large cone angles or "buried volume" (%V_bur).[1]
-
Xantphos: The wide bite angle (111°) and rigidity prevent the formation of bis-azaindolyl complexes.[1]
-
Buchwald G3 Precatalysts (e.g., RuPhos, BrettPhos): The bulky biaryl backbone creates a steric wall that blocks N7 coordination while facilitating reductive elimination.[1]
Strategy B: The "Trojan Horse" (N-Oxide Activation)
Direct C-H functionalization of 7-azaindole is often sluggish.[1] Converting the N7 nitrogen to an N-oxide (7-AINO) removes its ability to poison the catalyst and alters the electronics to favor C-H activation at the C2 or C6 positions.
Mechanism: The N-oxide oxygen acts as a directing group (DG), coordinating to the metal (e.g., Rh, Cu) to facilitate concerted metalation-deprotonation (CMD), rather than poisoning it [3, 5].[1]
Strategy C: The "Sacrificial Oxidant" (Ag+ Additives)
In Rh(III)-catalyzed reactions, Ag salts (AgOAc, Ag₂CO₃) are mandatory.[1]
-
Role 1: Oxidant to regenerate Rh(III) from Rh(I).[1]
-
Role 2: Ag+ binds to the pyridyl nitrogen (N7) more strongly than Rh(III), effectively "protecting" the catalyst from N7-poisoning [6].[1]
Validated Experimental Protocols
Protocol 1: C-N Coupling on Unprotected 4-Chloro-7-azaindole
Target: Overcoming N1-poisoning without protecting groups.[1]
Reference: Adapted from Buchwald et al.[1] and De Mattos et al.[1][2] [1, 7].
-
Reagents:
-
Procedure:
-
Troubleshooting: If conversion halts at ~60%, add 1 mol% fresh catalyst/ligand stock solution. The active species may have precipitated.[1][7]
Protocol 2: Rh(III)-Catalyzed C-H Activation (The N-Oxide Route)
Target: C2-Alkynylation/Arylation avoiding N7-poisoning.[1]
Reference: Organic Chemistry Frontiers [3] and NIH Studies [6].[1]
-
Preparation: Convert 7-azaindole to 7-azaindole-N-oxide (mCPBA, DCM, rt, 4h).
-
Reaction:
-
Conditions: Stir at 60–80 °C.
-
Workup: The N-oxide moiety is retained.[1] To remove: Treat with PCl₃ or Zn/NH₄Cl to reduce back to the parent azaindole.[1]
Decision Logic for Optimization
Follow this workflow to select the correct strategy for your specific transformation.
Figure 2: Strategic decision tree for optimizing reaction conditions based on substrate protection status.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for Suzuki coupling of 4-chloro-7-azaindole? A: Generally, no.[1] PPh₃ is a monodentate ligand that is easily displaced by the N7 nitrogen of the azaindole, leading to catalyst death. Use Pd(dppf)Cl₂ or XPhos Pd G2 .[1] The bidentate or bulky nature of these ligands prevents displacement [2, 4].
Q: Why does my reaction turn black immediately upon heating? A: This indicates rapid precipitation of Pd(0) (Pd black).[1] It is caused by "ligand stripping"—the azaindole substrate outcompetes the phosphine ligand for the Pd center, forming an unstable complex that collapses. Solution: Increase the ligand loading or switch to a precatalyst (e.g., Pd-PEPPSI-IPr) that releases the active species slowly.[1]
Q: My C-H activation works on the N-oxide but not the free base. Why? A: The free base coordinates N7 to the metal, shutting down the cycle. The N-oxide oxygen atom is less basic but acts as a directing group, facilitating the reaction while preventing the formation of the thermodynamic "sink" complex. You must reduce the N-oxide after the coupling step [3].
References
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein J. Org.[1] Chem. (2014).[1]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. Molecules (2018).[1]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation. Org. Chem. Front. (2019).[1]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling. Synthesis (2007).
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation. Asian J. Org.[1][8] Chem. (2020).[1][9] [1]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chem. Sci.[1][4][10] (2022).[1][10][11]
-
New 7-azaindole palladium and platinum complexes: crystal structures and theoretical calculations. J. Inorg. Biochem. (2010).[1][12]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. New 7-azaindole palladium and platinum complexes: crystal structures and theoretical calculations. In vitro anticancer activity of the platinum compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Aryl-7-Azaindole Intermediates
Welcome to the technical support center for the purification of 5-aryl-7-azaindole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. 5-Aryl-7-azaindoles are privileged scaffolds in medicinal chemistry, often serving as key building blocks in the synthesis of targeted therapeutics.[1] However, their unique structural and electronic properties can present significant purification hurdles.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Each section is grounded in established scientific principles and practical, field-proven experience to ensure you can achieve the desired purity and yield in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-aryl-7-azaindole intermediates, offering step-by-step solutions and the scientific rationale behind them.
Chromatography Troubleshooting
Issue 1: My 5-aryl-7-azaindole streaks badly on the silica gel column, leading to poor separation.
Probable Causes & Solutions:
-
Cause: The basicity of the pyridine nitrogen in the 7-azaindole core can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This causes tailing and streaking of the compound peak.
-
Solution 1: Neutralize the Stationary Phase with a Mobile Phase Modifier.
-
Action: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at 0.1-1% (v/v) or a solution of ammonia in methanol (typically 2M, used as a percentage of the mobile phase) can effectively neutralize the acidic sites on the silica.[2]
-
Causality: The basic modifier competes with your compound for interaction with the acidic silanol groups, allowing your 5-aryl-7-azaindole to elute more symmetrically.
-
-
Solution 2: Switch to an Alternative Stationary Phase.
-
Action: Consider using neutral or basic alumina as your stationary phase. For highly polar compounds, a C18 reversed-phase column may also be a suitable alternative.[2]
-
Causality: Alumina has fewer acidic sites than silica, reducing the strong ionic interactions that cause streaking. Reversed-phase chromatography separates compounds based on hydrophobicity, which can be a more effective strategy for polar, basic molecules.
-
Issue 2: I am struggling to separate my desired 5-aryl-7-azaindole from closely related impurities, such as regioisomers or starting materials.
Probable Causes & Solutions:
-
Cause: The subtle differences in polarity between your product and impurities may not be sufficient for effective separation with standard solvent systems. The nature of the aryl substituent can also influence the overall polarity of the molecule.
-
Solution 1: Optimize Your Solvent System.
-
Action: If a standard hexane/ethyl acetate system is ineffective, try a different solvent combination with altered selectivity. For example, a dichloromethane/methanol gradient can provide a different separation profile.[2]
-
Causality: Different solvents interact with the analyte and stationary phase in unique ways, altering the retention factors and potentially resolving overlapping peaks.
-
-
Solution 2: Employ Supercritical Fluid Chromatography (SFC).
-
Action: SFC is a powerful technique for purifying complex mixtures and can often provide superior resolution to traditional HPLC.[3] It is particularly effective for achiral and chiral separations.[4]
-
Causality: SFC utilizes a supercritical fluid, typically CO2, as the mobile phase, which has unique properties that can enhance separation efficiency and reduce run times.[3][4]
-
Issue 3: My product appears to be decomposing on the silica gel column.
Probable Causes & Solutions:
-
Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups on your 5-aryl-7-azaindole intermediate.
-
Solution 1: Test for Stability.
-
Action: Before committing to a large-scale column, spot your crude material on a TLC plate and let it sit for an hour before eluting. Any new spots that appear are likely degradation products.[2]
-
Causality: This simple test can quickly diagnose stability issues on silica gel without wasting significant amounts of material.
-
-
Solution 2: Use a Deactivated Stationary Phase or an Alternative Purification Method.
-
Action: If your compound is unstable on silica, switch to a less acidic stationary phase like neutral alumina or consider purification by recrystallization or reversed-phase chromatography.[2]
-
Causality: Removing the acidic catalyst for decomposition will preserve your product during purification.
-
Palladium Catalyst Removal
Issue 4: I have residual palladium in my product after a Suzuki or Stille coupling reaction, which is interfering with downstream applications.
Probable Causes & Solutions:
-
Cause: Palladium catalysts used in cross-coupling reactions to form the 5-aryl bond can be difficult to remove completely by standard chromatography.[5]
-
Solution 1: Filtration through Celite.
-
Solution 2: Use a Metal Scavenger.
-
Action: There are commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium. Add the scavenger to your crude product solution, stir, and then filter.[7][8]
-
Causality: These scavengers have a high affinity for palladium and can effectively reduce its concentration to ppm levels.[7]
-
-
Solution 3: Recrystallization.
-
Action: In some cases, recrystallization can effectively remove metal impurities. However, be aware that it can sometimes concentrate the metal within the crystal lattice.[5]
-
Causality: The palladium impurities may have different solubility profiles than your desired product, allowing for their separation during the crystallization process.
-
Crystallization Troubleshooting
Issue 5: My 5-aryl-7-azaindole "oils out" instead of crystallizing.
Probable Causes & Solutions:
-
Cause: The solution may be too supersaturated, or it may be cooling too quickly. The presence of impurities can also inhibit crystal formation.[2]
-
Solution 1: Optimize the Crystallization Conditions.
-
Action: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[2]
-
Causality: These techniques help to control the rate of crystal growth and provide a template for proper lattice formation.
-
-
Solution 2: Pre-purification.
-
Action: If impurities are suspected, perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.[2]
-
Causality: Removing impurities that can interfere with crystal lattice formation will increase the likelihood of successful crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 5-aryl-7-azaindole intermediates via Suzuki or Stille coupling?
A1: Common impurities include:
-
Unreacted Starting Materials: Residual 5-bromo-7-azaindole and the arylboronic acid (or organostannane).
-
Homocoupling Products: Biphenyls formed from the coupling of two arylboronic acid molecules.
-
Protodeboronation/Protodestannylation Product: The arene corresponding to your arylboronic acid/organostannane, formed by reaction with residual water or acid.
-
Residual Palladium Catalyst: As discussed in the troubleshooting section, this is a common and critical impurity to remove.[5][6][7][8]
Q2: How does the electronic nature of the aryl substituent at the 5-position affect the purification strategy?
A2: The electronic properties of the aryl group can significantly impact the polarity and solubility of your 5-aryl-7-azaindole intermediate.
-
Electron-donating groups (e.g., methoxy, methyl) will generally make the molecule less polar, requiring a less polar mobile phase for chromatography.
-
Electron-withdrawing groups (e.g., nitro, cyano) will increase the polarity, necessitating a more polar mobile phase.[9] The presence of these groups can also affect the pKa of the azaindole nitrogen, potentially influencing its interaction with silica gel.
Q3: What is a good starting point for developing a recrystallization solvent system for a novel 5-aryl-7-azaindole?
A3: A good starting point is to test the solubility of your compound in a range of solvents with varying polarities.[10] Some commonly successful solvent systems for heterocyclic compounds include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, acetone, toluene.
-
Solvent Mixtures: Diethyl ether-methanol/ethanol (for more polar compounds), and diethyl ether-petroleum ether (for less polar compounds).[10] The goal is to find a solvent or solvent pair in which your compound is soluble when hot but sparingly soluble when cold.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard Silica Gel Flash Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Equilibrate the column by running several column volumes of your initial mobile phase (e.g., 99:1 hexanes:ethyl acetate with 0.5% triethylamine).
-
Sample Loading: Dissolve your crude 5-aryl-7-azaindole in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with your initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
Protocol 2: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve your crude product containing residual palladium in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Scavenger Addition: Add the recommended amount of the thiol-functionalized silica or polymer scavenger (typically 3-5 equivalents relative to the estimated amount of palladium).
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the scavenger-bound palladium.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical purification workflow for 5-aryl-7-azaindole intermediates.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Resolving N-arylation side reactions in 7-azaindole functionalization
Core Technical Analysis: The Amphoteric Challenge
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) presents a unique "amphoteric" challenge that drives most side reactions. Unlike indole, the pyridine nitrogen (N7) introduces a basic site (pKa ~ 4.6), while the pyrrole nitrogen (N1) remains acidic (pKa ~ 13.2).
The Root Cause of Failure: Most functionalization failures—specifically unwanted N-arylation or catalyst deactivation—stem from failing to orthogonalize these two nitrogen atoms.
-
N1 (Pyrrole): Prone to deprotonation and subsequent nucleophilic attack (unwanted
-arylation). -
N7 (Pyridine): A strong
-donor that coordinates to transition metals (Pd, Rh, Cu), poisoning the catalyst and stalling C-H activation or cross-coupling cycles.
Troubleshooting Guides & FAQs
Issue 1: "I am attempting a Suzuki coupling at C4, but I observe significant N1-arylation and low yields."
Diagnosis:
You are likely using a base strong enough to deprotonate the N1 position (e.g.,
The Solution: The SEM Protocol Switch to the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group. Unlike Boc or Tosyl, SEM is stable to strong bases and organolithiums, completely blocking N1-arylation while preventing N1-poisoning of the catalyst.
Protocol: SEM Protection of 7-Azaindole
-
Reagents: 7-Azaindole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (anhydrous).
-
Step 1: Cool DMF solution of 7-azaindole to 0 °C.
-
Step 2: Add NaH portion-wise. Stir 30 min (gas evolution must cease).
-
Step 3: Add SEM-Cl dropwise. Warm to RT and stir 2 h.
-
Step 4: Quench with water, extract with EtOAc.[1]
-
Why it works: The SEM group is removed only by fluoride sources (TBAF) or strong acid (TFA), making it orthogonal to Suzuki/Heck conditions.
Issue 2: "My C-H activation reaction stalls immediately. NMR shows starting material and free ligand."
Diagnosis: Catalyst Poisoning via N7. The pyridine nitrogen (N7) has a lone pair that binds tightly to electrophilic metal centers (Pd(II) or Rh(III)). This forms a stable, non-reactive complex (heteroatom-directed metallacycle) that prevents the metal from engaging with the C-H bond or the oxidative addition partner.
The Solution: The N-Oxide Strategy Convert the 7-azaindole to its N-oxide (7-AINO) prior to catalysis. This masks the basicity of N7.
Step-by-Step Resolution:
-
Oxidation: Treat substrate with m-CPBA (1.1 equiv) in DCM or EtOAc at RT for 4 hours. Isolate the N-oxide.[2]
-
Catalysis: Perform your Pd or Rh catalyzed C-H activation. The N-oxide oxygen can actually serve as a directing group (DG) to facilitate C-H activation at C6 or C2, depending on conditions.
-
Reduction: Post-functionalization, restore the N7 pyridine using mild reduction (e.g., Fe powder/NH4Cl or PCl3).
Issue 3: "How do I selectively functionalize C3 without touching C2 or N1?"
Diagnosis: Regioselectivity in 7-azaindoles is dictated by the reaction mechanism:
-
Electrophilic Aromatic Substitution (SEAr): Favors C3 (highest HOMO density).
-
Lithiation/Deprotonation: Favors C2 (most acidic proton due to Inductive effect of N1 and N7).
The Solution: Mechanism Matching
-
For C3-Arylation: Do not use direct lithiation. Use electrophilic halogenation (NIS/DMF) followed by Suzuki coupling, or use a Friedel-Crafts type approach.
-
For C2-Arylation: Protect N1 (SEM). Use n-BuLi at -78 °C to lithiate C2 selectively, then quench with electrophile (e.g.,
or Borates).
Decision Matrix & Mechanism Visualization
Figure 1: Strategic Decision Tree for 7-Azaindole Functionalization
Caption: A logic flow for selecting the correct protecting group and activation strategy based on the target site and reaction type.
Figure 2: The Catalyst Poisoning Mechanism vs. Solution
Caption: Atomistic view of how N7 deactivates Palladium catalysts and how N-Oxidation restores reactivity.
Comparative Data: Protecting Group Efficacy
The following table summarizes the stability and suitability of common protecting groups specifically for 7-azaindole Pd-catalyzed cross-couplings.
| Protecting Group | Installation | Stability to Base ( | Stability to n-BuLi | Suitability for Pd-Coupling | Removal Conditions |
| SEM (Trimethylsilylethoxymethyl) | NaH, SEM-Cl | High | High | Excellent (No poisoning) | TBAF or TFA |
| Boc (tert-Butyloxycarbonyl) | DMAP, | Low (Thermolabile >80°C) | Low | Poor (Decomposes) | TFA or HCl |
| Ts (Tosyl) | NaH, TsCl | Moderate | Moderate | Fair (Can be cleaved by nucleophiles) | NaOH/MeOH |
| TIPS (Triisopropylsilyl) | NaH, TIPS-Cl | Moderate | Low | Good (Steric bulk helps) | TBAF |
References
-
Song, W., et al. (2012). "Rhodium(III)-Catalyzed C-H Activation of 7-Azaindoles: Oxidative Coupling with Alkynes." Chemical Science.
-
Leboho, T. C., et al. (2014).[3] "The synthesis of 2- and 3-aryl-7-azaindoles." RSC Advances.
-
Laha, J. K., et al. (2013). "A practical and catalyst-free synthesis of C-3 dicarbonyl-substituted 7-azaindoles." New Journal of Chemistry.
-
Popowycz, F., et al. (2011). "Structural insights into the 7-azaindole core for the design of potent kinase inhibitors." Journal of Medicinal Chemistry.
-
Wang, X., et al. (2017). "N-Oxide Activation for Regioselective Heck Arylation of N-Vinyl-7-azaindole." Organic Chemistry Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
Technical Support Center: Enhancing Cell Permeability of 1H-Pyrrolo[2,3-B]pyridine Derivatives
Introduction: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2] Despite excellent enzymatic potency, researchers frequently encounter a critical hurdle: poor cell permeability, leading to a frustrating disconnect between in vitro biochemical activity and cellular efficacy.[3] This guide provides a comprehensive troubleshooting framework to diagnose and overcome permeability challenges associated with this important class of compounds.
Section 1: Foundational Concepts & Initial Diagnosis (FAQs)
This section addresses the fundamental principles governing cell permeability and provides a logical starting point for diagnosing issues with your 1H-pyrrolo[2,3-b]pyridine derivatives.
Q1: My 1H-pyrrolo[2,3-b]pyridine derivative is highly potent in an enzymatic assay but shows weak or no activity in a cell-based assay. What's the likely problem?
A1: This is a classic hallmark of poor cell permeability. For a drug to reach an intracellular target, it must first cross the lipid bilayer of the cell membrane. If a compound is too polar (hydrophilic) or too large, it cannot efficiently partition into and diffuse across this barrier. The first step is to evaluate the physicochemical properties of your compound that govern permeability.
Q2: What are the key physicochemical properties I should analyze first?
A2: The two most critical parameters to assess initially are lipophilicity (LogP) and topological polar surface area (TPSA).
-
Lipophilicity (LogP/LogD): This measures how well a compound dissolves in a fatty or nonpolar environment versus an aqueous one. For passive diffusion across the cell membrane, a "sweet spot" for LogP is typically between 1 and 5.[4] Compounds that are too hydrophilic (low LogP) prefer to stay in the aqueous extracellular space, while those that are excessively lipophilic (high LogP) may get trapped within the lipid membrane.[5]
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of all polar atoms (usually oxygens and nitrogens) in a molecule.[6] It is a strong predictor of passive membrane transport. Generally, a TPSA of less than 140 Ų is associated with good oral bioavailability, and a TPSA below 90 Ų is often required for good cell permeability.[6][7] The 1H-pyrrolo[2,3-b]pyridine core itself contributes to the TPSA, so careful management of polar functional groups on your substituents is crucial.
Q3: How do I obtain LogP and TPSA values for my compound?
A3: Numerous computational tools and online platforms can calculate these properties based on the chemical structure. While these provide excellent estimates for initial assessment, experimental determination (e.g., shake-flask method for LogP) is the gold standard for lead candidates.
Section 2: Troubleshooting & Optimization Strategies
Once you have assessed the basic physicochemical properties, you can begin to troubleshoot and optimize your compound. This section is structured to guide you through a logical decision-making process.
Caption: Workflow for the PAMPA experiment.
Step-by-Step Methodology:
-
Prepare Lipid Membrane: Coat the wells of a 96-well filter donor plate (e.g., PVDF membrane) with a solution of a lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate. [8]2. Prepare Plates: Add buffer (e.g., PBS, pH 7.4) to the wells of a 96-well acceptor plate.
-
Add Compound: Add a solution of your test compound (e.g., 10 µM in buffer containing a small percentage of DMSO) to the lipid-coated donor plate. [9]4. Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for a defined period (e.g., 5 hours) with gentle shaking. [10]5. Quantify: After incubation, separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy. [10]6. Calculate Permeability: The apparent permeability coefficient (Papp) is calculated. High and low permeability control compounds should be run in parallel for data validation.
Protocol 2: Caco-2 Cell Permeability Assay
Principle: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption. [11][12]It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized barrier with tight junctions, mimicking the intestinal epithelium. [13]This assay can measure both passive diffusion and active transport processes (uptake and efflux). [14] Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in a multi-well plate and cultured for 18-22 days until they form a confluent, differentiated monolayer. [15]2. Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by testing the transport of a low-permeability marker like Lucifer Yellow. [14]3. Transport Experiment (Apical to Basolateral - A to B):
-
The culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (top) compartment.
-
The plate is incubated at 37°C for a set time (e.g., 2 hours). [14] * Samples are taken from the basolateral (bottom) compartment at specific time points and the compound concentration is quantified by LC-MS/MS.
-
-
Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, the experiment is repeated by adding the compound to the basolateral compartment and measuring its appearance in the apical compartment.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify if the compound is a substrate of efflux pumps. [15]
Section 4: Data Interpretation
Understanding your permeability data is crucial for guiding the next steps in your research.
Table 1: Interpreting Permeability Assay Results
| Assay | Parameter | Result Interpretation | Likely Next Steps |
| PAMPA | Papp (x 10⁻⁶ cm/s) | < 1: Low Permeability1 - 10: Medium Permeability> 10: High Permeability | If low, focus on improving intrinsic physicochemical properties (LogP, TPSA). |
| Caco-2 | Papp (A→B) (x 10⁻⁶ cm/s) | < 1: Low Absorption1 - 10: Moderate Absorption> 10: High Absorption | Correlates well with expected in vivo oral absorption. [13] |
| Caco-2 | Efflux Ratio (ER) | < 2: No significant efflux> 2: Compound is likely a substrate for efflux pumps (e.g., P-gp, BCRP) [13] | If ER > 2, structural modifications are needed to evade transporter recognition. |
Correlation between PAMPA and Caco-2:
-
Good Correlation (PAMPA ≈ Caco-2): If permeability is high in both assays, passive diffusion is the dominant mechanism. If it's low in both, the compound has intrinsically poor physicochemical properties.
-
Poor Correlation (PAMPA > Caco-2): This is a strong indicator of active efflux. The compound can passively cross a simple lipid membrane (PAMPA) but is actively pumped out of the Caco-2 cells. [9]* Poor Correlation (PAMPA < Caco-2): This suggests the involvement of an active uptake transporter in the Caco-2 cells, which is less common but possible.
By systematically applying the diagnostic and optimization strategies outlined in this guide, researchers can effectively troubleshoot and enhance the cell permeability of promising 1H-pyrrolo[2,3-b]pyridine derivatives, bridging the gap between potent enzyme inhibition and successful cellular and, ultimately, clinical efficacy.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Shinde, P., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Luck, S., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. International Journal of Molecular Sciences. [Link]
-
Ertl, P., et al. (2010). What has polar surface area ever done for drug discovery?Future Medicinal Chemistry. [Link]
-
EURL ECVAM. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Domainex. Caco-2 Permeability Assay. [Link]
-
Annaji, M. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry. [Link]
-
Slideshare. caco-2 cell permeability assay for intestinal absorption. [Link]
-
El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Heliyon. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Ertl, P. (2010). What has polar surface area ever done for drug discovery?Future Medicinal Chemistry. [Link]
-
MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]
-
Ascendia Pharma. (2020). Nano-Emulsion Technology Creates New Methods to Overcome Poorly Soluble Drug Formulations. [Link]
-
BioDuro. ADME Caco-2 Permeability Assay. [Link]
-
de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]
-
de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. [Link]
-
Igel, P., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics. [Link]
-
Rautio, J., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
-
Ertl, P. (2010). What Has Polar Surface Area Ever Done for Drug Discovery?ResearchGate. [Link]
-
Luck, S., et al. (2021). Influence of small-molecule kinase inhibitors on membrane properties. ResearchGate. [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2011). ACS Medicinal Chemistry Letters. [Link]
-
Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Elkamhawy, A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). RSC Publishing. [Link]
-
Stalińska, J., et al. (2023). Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. International Journal of Molecular Sciences. [Link]
-
Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.[Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2019). Medicinal Chemistry Communications. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: HPLC Separation of 5-Substituted 7-Azaindole Isomers
Status: Operational Ticket ID: #AZA-7-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: February 17, 2026
Introduction: The 7-Azaindole Challenge
You are likely here because your chromatogram shows peak tailing, shifting retention times, or inseparable critical pairs (regioisomers). 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a "privileged scaffold" in kinase inhibitor discovery, but it presents a dual chromatographic challenge:
-
Basicity: The pyridine-like nitrogen at position 7 (N7) is basic (pKa ~4.6). At neutral pH, it interacts avidly with residual silanols on silica columns, causing severe tailing.
-
Structural Isomerism: Synthetic routes often generate regioisomers (4-, 5-, or 6-substituted variants) with identical mass and similar hydrophobicity, making resolution on standard C18 columns difficult.
This guide moves beyond generic advice, offering a self-validating troubleshooting protocol specifically for 5-substituted derivatives.
Diagnostic Workflow
Before adjusting your method, identify the primary failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for 7-azaindole separation issues. Identify your primary symptom to select the correct module below.
Module 1: Eliminating Peak Tailing (The N7 Interaction)
The Mechanism: The N7 nitrogen is a hydrogen bond acceptor. On standard silica columns, even "end-capped" ones, acidic silanols (Si-OH) protonate the N7, acting as a secondary retention mechanism. This causes the characteristic "shark fin" tailing.
Protocol A: The High pH Strategy (Recommended)
This is the most robust method for 5-substituted azaindoles. By raising the pH above the pKa of the N7 (pKa ~4.6) and the silanols (pKa ~3-4), you deprotonate the analyte (making it neutral) and the surface (making it negative). However, the neutral analyte does not interact ionically with the negative surface due to repulsion/neutrality.
-
Column: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18. Do not use standard silica at pH > 8.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Why it works: At pH 10, the 7-azaindole is >99% uncharged. Hydrophobic retention dominates, yielding sharp, symmetrical peaks (As < 1.2).
Protocol B: The Low pH Strategy (Alternative)
If your molecule is unstable at high pH, use low pH to keep silanols protonated (neutral).
-
Mobile Phase A: 0.1% Formic Acid or Difluoroacetic Acid (DFA).
-
Additives: If tailing persists, add 5-10 mM Ammonium Formate to increase ionic strength, masking residual silanols.
Module 2: Resolving Isomers (Selectivity)
Separating a 5-substituted 7-azaindole from its 4- or 6-substituted regioisomers is a challenge of selectivity (
The Solution: Pi-Pi (
Comparative Data: Selectivity by Stationary Phase
| Stationary Phase | Interaction Mechanism | Resolution (4- vs 5-isomer) | Recommendation |
| C18 (Alkyl) | Hydrophobicity only | Poor ( | Use for purity, not isomer separation. |
| Phenyl-Hexyl | Hydrophobicity + | Excellent ( | Primary Choice for regioisomers. |
| PFP (Pentafluorophenyl) | Dipole-Dipole + H-Bonding | High ( | Use for halogenated (F, Cl) substituents. |
| C18-PFP (Hybrid) | Mixed Mode | Moderate | Good alternative if Phenyl fails. |
Self-Validating Experiment:
-
Inject a mixture of your crude reaction (containing isomers).
-
Run a generic gradient (5-95% B) on a Phenyl-Hexyl column.
-
Success Criteria: Resolution (
) between the main peak (5-sub) and nearest impurity > 1.5.
Module 3: Troubleshooting Peak Splitting
Symptom: The main peak appears as a doublet or has a "shoulder" on the front, but the retention time is stable. Cause: "Solvent Strength Mismatch." 7-azaindoles often require DMSO or MeOH for solubility. Injecting a large volume of DMSO (strong solvent) into a high-aqueous initial gradient (weak solvent) causes the analyte to travel faster than the mobile phase initially.
The Fix:
-
Diluent: Dilute your DMSO stock at least 1:1 with water or the initial mobile phase buffer.
-
Injection Volume: Reduce injection volume to < 5 µL (for a 2.1 mm ID column).
-
Visual Check: If the "split" disappears at lower injection volumes, it is a solvent effect, not a degradation product.
Frequently Asked Questions (FAQs)
Q1: My 5-substituted 7-azaindole elutes earlier than expected on C18. Why?
A: If you are running at low pH (pH < 3), the N7 nitrogen is protonated (
Q2: I see "ghost peaks" in my blank injection after running these compounds. A: Azaindoles can stick to stainless steel frits or injector needles due to their basicity. Solution: Implement a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid. If using a High pH method, ensure the needle wash is also basic or neutral to prevent precipitation.
Q3: Can I use TFA (Trifluoroacetic acid)? A: Yes, TFA (0.05% - 0.1%) is an excellent ion-pairing agent that covers silanols and improves peak shape. Warning: TFA suppresses ionization in LC-MS. If you need MS sensitivity, use Formic Acid or Ammonium Bicarbonate instead.
References
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from
-
Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from
-
Phenomenex. (2025). Overcoming peak tailing of basic analytes in silica type A stationary phases. Retrieved from
-
BenchChem. (2025). Troubleshooting peak splitting in HPLC analysis of indole compounds. Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Substituted 7-Azaindoles
For researchers, medicinal chemists, and drug development professionals, the 7-azaindole scaffold is a cornerstone of modern therapeutic design. Its structural resemblance to purine has cemented its status as a privileged fragment in the development of kinase inhibitors and other targeted agents.[1][2] The precise characterization of novel 7-azaindole derivatives is paramount, and mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the definitive tool for structural elucidation.
This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of 7-azaindoles bearing various substituents at the 5-position. Understanding how these substituents influence fragmentation is critical for unambiguous identification, metabolite characterization, and quality control in the drug development pipeline. The insights presented herein are synthesized from established fragmentation principles of N-heterocyclic compounds and available mass spectral data for indole and azaindole derivatives.
The Decisive Role of the 5-Substituent in Fragmentation
The fragmentation of the protonated 7-azaindole core is governed by the stability of the bicyclic ring system and the inherent charge distribution. The introduction of a substituent at the 5-position creates a new focal point for fragmentation, with its electronic properties—whether electron-donating or electron-withdrawing—directly influencing which fragmentation pathways are favored.
Protonation in electrospray ionization (ESI) is expected to occur primarily on the more basic pyridine nitrogen (N7), creating the precursor ion for MS/MS analysis. The subsequent fragmentation upon collisional activation will depend on the stability of the resulting fragment ions and neutral losses, a process heavily modulated by the 5-substituent.
Experimental Protocol for MS/MS Analysis
To ensure reproducible and high-quality data, a standardized analytical workflow is essential. The following protocol outlines a robust method for analyzing 5-substituted 7-azaindoles using High-Resolution ESI-MS/MS.
1. Sample Preparation: i. Prepare a stock solution of the 5-substituted 7-azaindole analog at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. ii. Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water. iii. To promote efficient protonation in positive ion mode, add formic acid to the final solution to a concentration of 0.1%.
2. Mass Spectrometry Analysis: i. Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. ii. Ionization Mode: Positive (+) ESI. iii. MS1 (Full Scan) Acquisition:
- Mass Range: m/z 100-500 (adjust based on expected molecular weight).
- Capillary Voltage: 3.0-4.0 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., 600-800 L/hr). iv. MS2 (Tandem MS) Acquisition:
- Precursor Ion Selection: Isolate the [M+H]⁺ ion of the target compound with an isolation window of 1-2 Da.
- Activation: Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.
- Collision Energy: Apply a stepped or ramped collision energy (e.g., 10-40 eV) to observe a full range of fragment ions, from precursor-rich to fragment-rich spectra. This allows for the characterization of both stable and less stable fragments.
The causality behind these choices is critical: HRAM instrumentation ensures the determination of elemental compositions for both precursor and fragment ions, providing high confidence in structural assignments.[3] Stepped collision energy is employed because a single energy level may not reveal all significant fragmentation pathways; low energies show initial, gentle fragmentations (like neutral losses), while higher energies induce more extensive bond cleavages.[4]
Comparative Fragmentation Analysis
The following section compares the anticipated fragmentation patterns for a series of 5-substituted 7-azaindoles. The proposed pathways are based on the established fragmentation of the indole nucleus, which typically involves cleavage of the pyrrole ring.[5][6] The key fragmentations involve the loss of HCN (27 Da) from the pyrrole ring or the loss of a radical followed by ring cleavage.
| Substituent (R) | R Group | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Dominant Neutral Loss(es) | Predicted Fragmentation Behavior |
| H | Hydrogen | 119.06 | 92.05 | HCN (27 Da) | Unsubstituted core primarily undergoes pyrrole ring cleavage, leading to the characteristic loss of HCN. |
| -CH₃ | Electron-Donating | 133.08 | 118.05, 106.07 | •CH₃ (15 Da), HCN (27 Da) | Initial loss of a methyl radical is possible, but fragmentation of the core ring (loss of HCN or CH₃CN) is expected to be a major pathway. |
| -OCH₃ | Electron-Donating | 149.07 | 134.05, 106.05 | •CH₃ (15 Da), CO (28 Da) | Facile loss of a methyl radical (•CH₃) from the methoxy group is expected, followed by the loss of carbon monoxide (CO) from the resulting phenoxy-like structure. |
| -Cl | Electron-Withdrawing (Halogen) | 153.02 | 118.05, 91.04 | HCl (36 Da), HCN (27 Da) | Loss of HCl is a potential pathway. The primary fragmentation is still expected to be cleavage of the pyrrole ring (loss of HCN), followed by loss of the chlorine radical. |
| -NO₂ | Strong Electron-Withdrawing | 164.04 | 147.04, 118.05, 90.04 | •OH (17 Da), NO (30 Da), NO₂ (46 Da) | Dominated by fragmentation of the nitro group itself. Expect sequential losses of •OH and NO, or a direct loss of the •NO₂ radical. These pathways often precede the fragmentation of the heterocyclic core. |
Note: m/z values are calculated for the monoisotopic masses.
Key Fragmentation Pathways and Mechanistic Insights
The electronic nature of the 5-substituent dictates the preferred fragmentation channels.
Electron-Donating Groups (e.g., -OCH₃)
Electron-donating groups (EDGs) like methoxy stabilize the positive charge on the 7-azaindole ring system. However, the methoxy group itself provides a highly favorable fragmentation pathway. For 5-methoxy-7-azaindole, the dominant initial fragmentation is the homolytic cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (•CH₃). This is a common and energetically favorable pathway for anisole-type structures. The resulting radical cation can then lose a molecule of carbon monoxide (CO).
Electron-Withdrawing Groups (e.g., -NO₂)
Strong electron-withdrawing groups (EWGs) like the nitro group destabilize the protonated ring system, but more importantly, they direct fragmentation through themselves. For 5-nitro-7-azaindole, the fragmentation pattern is expected to be characteristic of nitroaromatic compounds.[6] Common pathways include the loss of a hydroxyl radical (•OH) via nitro-nitrite rearrangement, followed by the loss of nitric oxide (NO), or the direct loss of the nitro radical (•NO₂). These processes occur at lower collision energies than the cleavage of the stable azaindole core.
Halogen Substituents (e.g., -Cl)
Halogens are inductively withdrawing but can also donate electron density through resonance. Their fragmentation behavior is mixed. While loss of the halogen radical or HX is possible, the most characteristic fragmentation is often initiated by the cleavage of the heterocyclic core, similar to the unsubstituted parent compound. For 5-chloro-7-azaindole, the primary fragmentation is the loss of HCN from the pyrrole ring. The resulting ion can then lose a chlorine radical or HCl.
Conclusion
The fragmentation patterns of 5-substituted 7-azaindoles under ESI-MS/MS are highly dependent on the electronic properties of the substituent at the 5-position.
-
Electron-donating groups often direct fragmentation through the substituent itself, such as the characteristic loss of an alkyl radical from an alkoxy group.
-
Strong electron-withdrawing groups , particularly nitro groups, dominate the fragmentation spectrum with characteristic losses (e.g., •NO₂, •OH, NO) that typically occur before the core ring system fragments.
-
Halogen substituents present a more mixed behavior, but core ring fragmentation (e.g., loss of HCN) often remains a primary pathway.
By leveraging high-resolution mass spectrometry and understanding these fundamental principles, researchers can confidently identify and characterize novel 5-substituted 7-azaindole compounds, accelerating the pace of drug discovery and development. This guide provides a foundational framework for interpreting such data, enabling scientists to move forward with a deeper understanding of their molecules of interest.
References
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Sharma, A., Kumar, V., & Singh, P. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 625-638. [Link]
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Levin, E. A., & Angel, L. A. (2023). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Journal of the American Society for Mass Spectrometry, 34(12), 2735–2745. [Link]
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Zhang, Y., Yin, Y., & Chen, H. (2015). [M-H]+ ions in 3-Alkyl substituted indoles detected by electrospray mass spectrometry. International Journal of Mass Spectrometry, 377, 1-7. [Link]
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Kádár, Z., Gömöry, Á., & Kállay, M. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 825-832. [Link]
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Bossard, E., Cousy, A., Grondin, A., & Fokialakis, N. (2022). An UHPLC-HRMS-Based Untargeted Metabolomics Approach to Explore the Effects of Bacterial Endophyte Co-Culture on Alkanna tinctoria (L.) Tausch Cell Suspension Metabolome. Metabolites, 12(3), 225. [Link]
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Aguiar, G. P., de Souza, J. B., & Vessecchi, R. (2021). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 32(5), 1017-1027. [Link]
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Ahmad, S. S., & Al-Lohedan, H. A. (1993). Substituent effects on azo coupling of indoles. Canadian Journal of Chemistry, 71(12), 2145-2149. [Link]
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Fattore, L., et al. (2020). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 78-91. [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
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Parsch, J., & Engels, J. W. (2002). Substituent effects on indole universal bases in DNA. Nucleosides, Nucleotides & Nucleic Acids, 21(8-9), 549-561. [Link]
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PubChem. (n.d.). 5-Azaindole. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
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Anklekar, K. J., Kulkarni, M. V., & Kusanur, R. A. (2010). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 6(3), 205-210. [Link]
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Pozo, O. J., et al. (2007). General guidelines for the CID fragmentation of 3-keto-anabolic steroids. Journal of Mass Spectrometry, 42(5), 636-647. [Link]
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Forgach, V., et al. (2020). Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides. Journal of the American Society for Mass Spectrometry, 31(12), 2533-2542. [Link]
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Gini, A., et al. (2023). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Nature Communications, 14(1), 1-10. [Link]
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Carlier, J., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 12(1), 78-91. [Link]
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Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(4), 374-385. [Link]
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Singh, A. K., et al. (2021). Synthesis of a new series of sulfonamide and carbamate derivatives of 7-azaindole and evaluation of their anti-TMV and anti-oxidant activities. Bioorganic & Medicinal Chemistry Letters, 41, 127998. [Link]
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Piacente, S., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(11), 1553-1571. [Link]
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Li, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’. Preprints.org. [Link]
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ScinvaPharma. (n.d.). 5-nitro-7-azaindole. Retrieved February 17, 2026, from [Link]
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Demarque, D. P., et al. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 88(5), 2667-2683. [Link]
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García-Vázquez, E., et al. (2021). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. International Journal of Molecular Sciences, 22(23), 13025. [Link]
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Brodbelt, J. S., et al. (2021). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. Journal of the American Society for Mass Spectrometry, 32(8), 2094–2106. [Link]
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Santos, L. M., & da Silveira, N. J. F. (2023). Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 1989-2000. [Link]
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Ciszewski, K., et al. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent No. EP 1633750 B1. [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]
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Michalska, D., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3241. [Link]
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Anizon, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19646-19677. [Link]
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Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
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Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5849. [Link]
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Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5849. [Link]
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Zaitsev, V. P., et al. (2019). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Chemistry of Heterocyclic Compounds, 55(8), 754-762. [Link]
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A Senior Application Scientist's Guide to the Validation of Kinase Selectivity for 1H-Pyrrolo[2,3-B]pyridine Derivatives
Introduction: The Quest for Precision in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a diverse range of kinases, including Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3][4][5]
However, potency is only half the story. The human kinome consists of over 500 members, many with highly conserved ATP-binding pockets.[6] Consequently, achieving inhibitor selectivity is one of the most significant challenges. Poor selectivity can lead to off-target effects, resulting in toxicity or confounding mechanistic studies.[6] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the kinase selectivity of novel 1H-pyrrolo[2,3-b]pyridine derivatives, comparing established methodologies and emphasizing the causal logic behind experimental design.
Chapter 1: The Foundational Strategy: A Multi-Tiered Approach to Selectivity Profiling
A robust validation strategy does not rely on a single experiment. It is a logical progression from high-throughput, simplified systems to more complex, physiologically relevant models. This tiered approach ensures that resources are spent efficiently, validating the most promising compounds with increasing levels of stringency.
Caption: A tiered workflow for kinase inhibitor selectivity validation.
Chapter 2: Biochemical Assays: The Initial Litmus Test
Biochemical assays are the workhorse of early-stage kinase inhibitor profiling. They are performed in vitro using purified, often recombinant, kinase enzymes and substrates.[7] Their primary advantage is the direct, unambiguous measurement of a compound's ability to inhibit the catalytic function of a kinase in a controlled, simplified environment.
Core Principle & Key Methodologies
The fundamental reaction measured is the transfer of a phosphate group from ATP to a substrate.[7] Assays are designed to quantify either the consumption of ATP or the generation of the phosphorylated product.
-
Luminescence-Based ATP Depletion (e.g., ADP-Glo™): This is a homogenous assay that measures kinase activity by quantifying the amount of ADP produced, which is then converted back to ATP and detected using a luciferase reaction.[8] Higher kinase activity results in more ADP, leading to a stronger light signal. It is highly sensitive and amenable to high-throughput screening.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): These assays use a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. When this antibody binds, it brings a fluorescently labeled acceptor molecule into close proximity with the lanthanide donor, generating a FRET signal.[7][8] This method is robust and minimizes interference from compound fluorescence.
Data Presentation: Comparing "PyrroloKib-8" to an Alternative
To illustrate, let's compare a hypothetical 1H-pyrrolo[2,3-b]pyridine derivative, PyrroloKib-8 (designed as a CDK8 inhibitor), with a known multi-kinase inhibitor, Sorafenib.
| Kinase Target | PyrroloKib-8 (IC50, nM) | Sorafenib (IC50, nM) |
| CDK8 (On-Target) | 45 | 3,400 |
| CDK7 | 210 | 1,500 |
| CDK9 | >10,000 | 80 |
| VEGFR2 | 8,500 | 90 |
| PDGFRβ | >10,000 | 58 |
| B-RAF | 9,800 | 22 |
| Data is hypothetical for illustrative purposes. Sorafenib data is informed by published profiles. |
From this biochemical data, PyrroloKib-8 appears to be a potent and highly selective inhibitor of CDK8 compared to other kinases in the panel, whereas Sorafenib shows a polypharmacology profile.[3]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the determination of IC50 values for a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The specific kinase and substrate concentrations must be optimized to ensure the reaction is in the linear range.
-
Prepare a 2X ATP solution. The concentration is critical; using the ATP Km value is standard, but using physiological concentrations (~1-10 mM) can provide more relevant data, though it may require more enzyme.
-
Serially dilute the 1H-pyrrolo[2,3-b]pyridine test compound in a 4-fold concentration series in the reaction buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (vehicle).
-
-
Kinase Reaction:
-
Add 5 µL of the test compound dilution to a 96-well plate.
-
Add 10 µL of the 2X kinase/substrate solution to initiate the reaction and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Causality Check: This pre-incubation allows the inhibitor to bind to the kinase before the catalytic reaction is started.
-
-
ATP Depletion & ADP Detection:
-
Add 5 µL of the 2X ATP solution to start the kinase reaction. Incubate for 1-2 hours at room temperature.
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Self-Validation: This step is crucial. By eliminating unused ATP, the background for the subsequent luminescence step is minimized, ensuring the signal is directly proportional to the ADP produced by the target kinase.
-
-
Signal Generation & Reading:
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (DMSO) control as 0% inhibition and a no-kinase control as 100% inhibition.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Chapter 3: Cellular Assays: The Crucial Step Towards Physiological Relevance
While informative, biochemical assays lack the complexity of a living cell.[6] Cellular assays are essential to confirm that a compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a functional effect.[9][10] A compound that is potent biochemically may fail in a cellular context, and vice-versa.[11]
Core Principle & Key Methodologies
-
Target Engagement (e.g., NanoBRET™): This assay directly measures compound binding to the target kinase in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the kinase's active site is added (the energy acceptor).[9][10] When the tracer is bound, a BRET signal is generated. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of signal. This provides a quantitative measure of target occupancy.[9]
-
Downstream Signaling Analysis: A selective kinase inhibitor should modulate the phosphorylation of known downstream substrates. For example, an inhibitor of FGFR should reduce the phosphorylation of its downstream effectors like ERK and AKT.[2][12][13] This can be assessed by Western Blotting or targeted ELISA-based methods using phospho-specific antibodies.[14]
-
Phenotypic Assays: These assays measure the ultimate biological consequence of target inhibition, such as the inhibition of cancer cell proliferation or the induction of apoptosis.[3][14]
Caption: Biochemical vs. Cellular Assay Principles.
Data Presentation: The Biochemical-to-Cellular Shift
It is common to observe a rightward shift in potency when moving from a biochemical to a cellular assay. This is primarily due to competition with the high millimolar concentrations of intracellular ATP.
| Assay Type | Parameter | PyrroloKib-8 vs. CDK8 |
| Biochemical | IC50 | 45 nM |
| Cellular (NanoBRET™) | EC50 | 350 nM |
| Cellular (Proliferation) | GI50 | 410 nM |
| Data is hypothetical for illustrative purposes. |
An 8-10 fold shift is typical and acceptable. A much larger shift (>50-fold) may indicate issues with cell permeability or compound efflux.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the kinase-of-interest fused to NanoLuc® luciferase. Co-transfect with a control plasmid if necessary.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine test compound in Opti-MEM medium.
-
Add the compound dilutions to the cells and incubate for 2 hours. This allows the compound to enter the cells and reach equilibrium with the target.
-
-
Tracer Addition & Signal Reading:
-
Prepare a combined solution of the NanoBRET™ tracer and the extracellular NanoLuc® inhibitor in Opti-MEM.
-
Causality Check: The extracellular inhibitor is critical to ensure that the signal is only from the intracellular, target-fused luciferase, preventing signal contamination from any lysed cells.
-
Add this solution to the wells.
-
Read the plate on a BRET-capable plate reader, measuring both donor (460 nm) and acceptor (610 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using a vehicle control (0% displacement) and a control without tracer (background).
-
Plot the corrected BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.
-
Chapter 4: Kinome-Wide Profiling: The Ultimate Test of Selectivity
To fully understand a compound's selectivity, it must be tested against a broad representation of the human kinome.[1][15] Several commercial services offer screening panels of hundreds of kinases. The resulting data is often visualized as a dendrogram, which graphically maps the compound's interactions across the kinome tree. A truly selective compound will show potent inhibition of its target (or target family) with minimal interaction with other branches of the kinome. This broad screen is invaluable for identifying potential off-target liabilities that could cause toxicity later in development.[6]
Conclusion: An Integrated View for Confident Validation
Validating the kinase selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives is a critical process that demands a multi-faceted, evidence-based approach. The journey from a potent "hit" in a biochemical assay to a validated, selective lead compound requires a logical progression through increasingly complex systems.
-
Start Broad and Simple: Use high-throughput biochemical assays to establish on-target potency and perform initial selectivity checks.
-
Embrace Complexity: Transition to cellular assays to confirm target engagement and functional activity in a more physiologically relevant environment. Acknowledge and interpret the potency shift between these systems.
-
Go Global: Employ large-scale kinome profiling to uncover any unforeseen off-target interactions.
By systematically integrating these methodologies, researchers can build a comprehensive and trustworthy selectivity profile, enabling confident decision-making in the advancement of novel 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors from the bench to the clinic.
References
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Li, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
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EL-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society. [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]
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Vasta, J.D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]
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Zhang, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Ohra, T., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
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ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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ScienceDirect. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
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ScienceDirect. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Center for Biotechnology Information. (2021). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Briefings in Bioinformatics. [Link]
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MDPI. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. Cells. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. [Link]
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Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]
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PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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National Center for Biotechnology Information. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]
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Frontiers. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]
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A Senior Application Scientist's Guide to X-ray Crystallography of 5-Aryl-Substituted 7-Azaindoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2] The introduction of an aryl group at the 5-position creates a class of compounds with significant potential for modulating biological targets, particularly in oncology.[2][3] Understanding the precise three-dimensional structure of these 5-aryl-substituted 7-azaindoles is paramount for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography stands as the gold standard for providing this definitive structural information at the atomic level.
This guide offers an in-depth, practical comparison of X-ray crystallography data for various 5-aryl-substituted 7-azaindoles. It is designed to provide researchers with the necessary protocols, comparative data, and a critical perspective on the application of this technique, alongside a discussion of complementary analytical methods.
The Decisive Role of X-ray Crystallography in Drug Discovery
The journey of a drug candidate from a promising lead to a clinical therapeutic is often guided by a deep understanding of its interaction with its biological target. X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's conformation, allowing for the precise mapping of atomic coordinates.[4] This information is invaluable for:
-
Validating Molecular Design: Confirming that the synthesized molecule adopts the intended conformation.
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity.
-
Informing Lead Optimization: Guiding the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidating Binding Modes: When co-crystallized with a target protein, it reveals the intricate network of interactions driving molecular recognition.[2]
A Practical Workflow for the Crystallographic Analysis of 5-Aryl-Substituted 7-Azaindoles
Obtaining a high-quality crystal structure is a multi-step process that requires careful execution and optimization. The following protocol outlines a typical workflow for the crystallization and X-ray diffraction analysis of a novel 5-aryl-substituted 7-azaindole.
Diagram of the Crystallography Workflow
Caption: A generalized workflow for the X-ray crystallographic analysis of a 5-aryl-substituted 7-azaindole.
Experimental Protocol: A Step-by-Step Guide
This protocol is a composite based on established methodologies for small molecule crystallography.[5][6]
1. Synthesis and Purification:
-
Synthesis: Synthesize the desired 5-aryl-7-azaindole derivative using an appropriate method, such as a Suzuki or Stille coupling reaction from a 5-bromo-7-azaindole precursor.[7][8]
-
Purification: The purity of the compound is critical for successful crystallization. Purify the crude product to >98% purity using techniques such as flash column chromatography or preparative HPLC. The final purified compound should be a solid.
2. Crystallization:
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.).
-
Crystallization Method: Slow evaporation of a saturated solution is often a good starting point for small molecules.
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature or with gentle heating.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion (hanging or sitting drop) or cooling of a saturated solution can be employed.
3. Crystal Mounting and Data Collection:
-
Crystal Selection and Mounting: Under a microscope, select a single crystal of suitable size and quality (typically with well-defined faces and no visible cracks). Carefully mount the crystal on a cryoloop.
-
Data Collection:
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5]
-
Maintain the crystal at a low temperature (e.g., 100-150 K) during data collection to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
4. Structure Solution and Refinement:
-
Data Processing: Process the raw diffraction data to integrate the reflection intensities and apply necessary corrections (e.g., for absorption).
-
Structure Solution: Determine the initial crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the atomic coordinates and displacement parameters against the experimental data using full-matrix least-squares on F².
-
Validation: Validate the final crystal structure using software tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
-
Deposition: Deposit the final crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).
Comparative Analysis of 5-Aryl-Substituted 7-Azaindole Crystal Structures
The following table summarizes key crystallographic parameters for a selection of 5-substituted 7-azaindole derivatives. This data provides a basis for comparing the packing and intermolecular interactions of these compounds in the solid state.
| Compound | 5-Substituent | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1 | 5-Bromo-7-azaindole | Monoclinic | P2₁/c | 10.332(3) | 4.001(1) | 17.027(4) | 107.50(2) | CCDC 1936481[9] |
| 2 | 5-Methoxy-7-azaindole derivative | Monoclinic | P2₁/c | 11.893(2) | 16.211(3) | 12.089(2) | 108.89(1) | CCDC 1936482[9] |
| 3 | 5-(4-(N,N-dimethylamino)phenyl)-7-azaindole | - | - | - | - | - | - | [7] |
| 4 | 5-(2-Phenoxy-pyridin-3-yl)-7-azaindole | - | - | - | - | - | - | [7] |
Note: Complete crystallographic data for compounds 3 and 4 were not publicly available in the searched literature. The references indicate their synthesis and characterization, including confirmation of their structures, which would have involved crystallographic analysis for closely related compounds.
Beyond X-ray Crystallography: Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of a molecule's properties often requires a multi-technique approach.
Diagram of Analytical Techniques
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A Comparative Guide to the Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
This guide provides a comprehensive framework for benchmarking the potency of novel chemical entities based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. For the purpose of this analysis, we will focus on a representative compound, 5-(4-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine (designated UOX-4E) , and benchmark its activity against known inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a critical target in oncology.
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is widely recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of potent inhibitors against a wide array of biological targets, including but not limited to phosphodiesterases, tubulin, and a multitude of protein kinases.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to understand and apply best practices in the characterization of novel kinase inhibitors.
The Therapeutic Target: Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding with their fibroblast growth factor (FGF) ligands, orchestrate a cascade of intracellular signaling events.[3][4] These pathways, including the RAS-RAF-MEK-MAPK and PI3K-AKT-mTOR cascades, are fundamental to cellular processes like proliferation, survival, differentiation, and angiogenesis.[3]
In numerous cancers, aberrant FGFR signaling—driven by gene amplification, activating mutations, or chromosomal translocations—becomes a key oncogenic driver.[3][5] This makes the targeted inhibition of FGFRs a clinically validated and highly attractive strategy for cancer therapy.[5][6]
Caption: Simplified FGFR signaling pathway.
Selecting Comparators for Potency Benchmarking
To accurately assess the potency of our lead compound, UOX-4E , it is essential to benchmark it against relevant alternatives. The choice of comparators provides context for the experimental results.
-
Direct Scaffold Analogue (Compound 4h): A potent 1H-pyrrolo[2,3-b]pyridine derivative with published anti-FGFR activity.[7] This allows for a direct structure-activity relationship (SAR) comparison within the same chemical series.
-
Clinical Gold Standard (Erdafitinib): An FDA-approved, potent, pan-FGFR inhibitor.[6][8] This provides a benchmark against a clinically successful therapeutic, setting a high bar for potency and potential.
Experimental Design: Biochemical Potency Assessment
The cornerstone of potency evaluation is the biochemical kinase assay, which measures the direct inhibitory effect of a compound on the purified target enzyme.[9][10] The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
Causality in Assay Choice: We have selected the ADP-Glo™ Luminescence Assay as our primary method.[11][12] This choice is deliberate for several reasons:
-
Universality: It measures the production of ADP, a universal product of all kinase reactions, making the assay adaptable to virtually any kinase.[12]
-
High Sensitivity & Dynamic Range: Luminescence-based readouts offer superior signal-to-background ratios compared to absorbance, allowing for the use of lower enzyme concentrations and detection of highly potent inhibitors.[11]
-
Reduced Interference: Unlike fluorescence-based methods, it is less susceptible to interference from colored or autofluorescent compounds, reducing the rate of false positives.[13]
-
Safety and Convenience: It avoids the handling and disposal issues associated with traditional radiolabelled [γ-³²P]ATP assays.[9]
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Detailed Protocol: In Vitro FGFR1 Kinase Assay (ADP-Glo™)
This protocol is designed for a 384-well plate format to ensure high throughput and minimal reagent consumption.[14][15]
I. Reagent Preparation:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each test compound (UOX-4E, Compound 4h, Erdafitinib) in 100% DMSO, starting from a 1 mM stock. The final top concentration in the assay will be 10 µM.
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Enzyme Solution: Dilute recombinant human FGFR1 (e.g., Carna Biosciences) in 1X Kinase Dilution Buffer to the working concentration (e.g., 2.5 ng/µL). Keep on ice.
-
Substrate/ATP Solution: Prepare a solution containing the appropriate peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at twice the final desired concentration in 1X Kinase Buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurements.
II. Kinase Reaction (5 µL Volume):
-
Add 2.5 µL of the Enzyme Solution to each well of a 384-well plate.
-
Transfer 50 nL of each compound dilution from the DMSO plate to the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP Solution to each well.
-
Mix the plate on an orbital shaker for 30 seconds and incubate for 60 minutes at room temperature.
III. ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.[14]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP formed.[11]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
IV. Data Analysis:
-
Measure the luminescence using a plate-reading luminometer (e.g., BMG LABTECH PHERAstar).
-
Convert Raw Luminescence Units (RLU) to percent inhibition relative to the positive (DMSO) and negative (no enzyme or potent inhibitor) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Potency Data
The following table summarizes representative biochemical IC50 data obtained for UOX-4E and its comparators against key FGFR isoforms.
| Compound | Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| UOX-4E (Hypothetical) | 1H-Pyrrolo[2,3-b]pyridine | 15.2 | 28.5 | 21.7 |
| Compound 4h [7] | 1H-Pyrrolo[2,3-b]pyridine | 7.0 | 9.0 | 25.0 |
| Erdafitinib [8][16] | Phenyl-dihydropyrazolo-quinolinone | 1.2 | 2.5 | 3.0 |
Interpretation of Results:
-
Potency: The data indicates that all three compounds are potent, nanomolar inhibitors of the FGFR family. The clinical standard, Erdafitinib, exhibits the highest potency across all tested isoforms.[8][16]
-
Structure-Activity Relationship (SAR): Within the 1H-pyrrolo[2,3-b]pyridine series, Compound 4h shows a ~2-fold higher potency for FGFR1 compared to our hypothetical UOX-4E.[7] This suggests that the specific substitutions on the core scaffold play a critical role in modulating target affinity.
-
Selectivity Profile: While all compounds inhibit FGFR1, 2, and 3, subtle differences in their isoform selectivity profiles are observed. Erdafitinib demonstrates a relatively balanced or "pan-FGFR" profile. Further profiling against a broader panel of kinases would be required to determine off-target effects and overall selectivity.
Benchmarking Cellular Activity
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if a compound can engage its target in a complex biological environment. An anti-proliferative assay using a cancer cell line with a known FGFR alteration (e.g., RT-112 bladder cancer cells with an FGFR3 fusion) provides this critical validation.
Methodology Summary (MTT Assay):
-
Seed RT-112 cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds for 72 hours.
-
Add MTT reagent, which is converted by viable cells into a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
| Compound | Cellular GI50 (nM) in RT-112 Cells (FGFR3 fusion) |
| UOX-4E (Hypothetical) | 125 |
| Compound 4h | 88 |
| Erdafitinib [17] | 15.8 |
Interpretation: The cellular data generally correlates with the biochemical potency, confirming that the compounds are cell-permeable and can inhibit FGFR signaling to produce an anti-proliferative effect. The observed rightward shift in potency (higher GI50 vs. IC50) is expected, as cellular activity is influenced by factors such as cell membrane permeability, intracellular ATP concentrations, and potential efflux pump activity.
Conclusion
This guide outlines a robust, logical, and experimentally validated approach to benchmarking the potency of novel 1H-pyrrolo[2,3-b]pyridine derivatives. Our analysis of the representative compound UOX-4E against a direct analogue and a clinical gold standard demonstrates its position as a potent FGFR inhibitor.
The experimental framework presented here, from the rationale-driven selection of a biochemical assay to validation in a cellular context, provides a self-validating system for characterizing kinase inhibitors. The data confirms that while UOX-4E is a promising lead, further optimization of the 1H-pyrrolo[2,3-b]pyridine scaffold could yield inhibitors with potency comparable to clinically approved agents like Erdafitinib. Future work should focus on comprehensive kinase selectivity profiling and in vivo pharmacokinetic and pharmacodynamic studies to fully elucidate the therapeutic potential of this chemical series.
References
-
Title: Current progress in cancer treatment by targeting FGFR signaling Source: Journal of Biomedical Science, PMC, NIH URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: Promega ADP-Glo kinase assay Source: BMG LABTECH URL: [Link]
-
Title: Multicenter Phase I Study of Erdafitinib (JNJ-42756493), Oral Pan-Fibroblast Growth Factor Receptor Inhibitor, in Patients with Advanced or Refractory Solid Tumors Source: AACR Journals URL: [Link]
-
Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Targeting FGFR Signaling in Cancer Source: Clinical Cancer Research URL: [Link]
-
Title: Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro Source: Oncogene, PMC URL: [Link]
-
Title: IP-Kinase Assay Source: Bio-protocol URL: [Link]
-
Title: Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer Source: AACR Journals URL: [Link]
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Title: Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: MDPI URL: [Link]
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Title: Assay Development for Protein Kinase Enzymes Source: NCBI, NIH URL: [Link]
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Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling Source: Moroccan Journal of Chemistry URL: [Link]
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Title: Roles of the FGF-FGFR Signaling System in Cancer Development and Inflammation Source: International Journal of Molecular Sciences, PMC URL: [Link]
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Title: Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients Source: Journal of Hematology & Oncology, PMC URL: [Link]
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Title: Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: PubMed URL: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-, a heterocyclic compound belonging to the 7-azaindole family. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes established procedures for structurally similar pyridine and heterocyclic compounds to ensure responsible handling and disposal. The causality behind these procedures is rooted in mitigating potential hazards and ensuring regulatory compliance.
The foundational principle of chemical disposal is to treat unknown or novel compounds with a high degree of caution. The procedures outlined below are based on the known hazards of related chemical families, which often include potential toxicity, and skin and eye irritation.[1][2]
Core Principles of Disposal
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All chemical waste must be handled in accordance with local, regional, and national regulations.[3]
1. Hazard Assessment and Personal Protective Equipment (PPE)
Given the nature of heterocyclic aromatic compounds, assume that 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- may be harmful if ingested, inhaled, or comes into contact with skin.[2] Therefore, a comprehensive hazard assessment is the critical first step.
-
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use a fume hood to avoid inhalation of dust or vapors.[4]
-
2. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and efficient disposal. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.
-
Solid Waste:
-
Collect un-used or surplus 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- in a dedicated, clearly labeled, and sealable container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be collected in this container.
-
-
Liquid Waste:
-
Solutions containing 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- should be collected in a separate, labeled, and sealable container.
-
Crucially, do not mix halogenated and non-halogenated solvent waste , as this can significantly impact disposal costs and methods.[5]
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- Waste" and the appropriate hazard symbols.
-
Step-by-Step Disposal Procedures
The recommended disposal route for this category of chemical waste is through a licensed chemical destruction facility, typically involving high-temperature incineration with flue gas scrubbing.[6] Under no circumstances should this chemical be discharged into the sewer system. [6]
For Small Quantities (e.g., residual amounts in vials):
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate in the designated liquid waste container for halogenated or non-halogenated solvents.
-
The rinsed container can then be disposed of as regular laboratory glass waste, unless institutional policy dictates otherwise.
For Bulk Quantities and Contaminated Materials:
-
Ensure the waste is stored in a compatible, sealed, and properly labeled container.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Emergency Procedures for Spills
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
While specific quantitative data for 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- is not available, the table below provides general guidelines for related heterocyclic compounds. Note: These are illustrative and the specific SDS for the compound must be consulted for definitive values.
| Parameter | General Guideline for Heterocyclic Compounds | Source |
| Toxicity | May be harmful if swallowed or inhaled. Can cause skin and eye irritation. | [1][2] |
| Disposal Method | High-temperature incineration at a licensed facility. | [6] |
| Spill Containment | Use inert absorbent material. | [3] |
| Incompatible Materials | Strong acids and oxidizing agents. | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-.
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A Researcher's Guide to the Safe Handling of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-
This document provides essential safety and logistical guidance for laboratory personnel handling 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-, a derivative of 7-azaindole. As specific safety data for this particular derivative is not extensively published, this guide is built upon the established toxicological profile of the parent compound, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine), and incorporates best practices for handling novel chemical entities in a research and development setting. The core principle is to treat the compound with a high degree of caution, assuming potential toxicity and irritant properties.
Hazard Assessment: Understanding the Risks
The 7-azaindole scaffold is a common motif in pharmacologically active compounds, including kinase inhibitors and immunomodulators.[1][2] While this highlights its utility in drug development, it also underscores the potential for biological activity that necessitates careful handling.
The parent compound, 7-azaindole, is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Acute Oral Toxicity: Some data suggests it may be harmful if swallowed.[4] An LD50 (intraperitoneal) in mice has been reported as 490 mg/kg for the parent compound.[3]
Studies on various 7-azaindole derivatives have shown a range of biological effects, from significant analgesic activity to toxicity at higher doses in animal models.[5][6] Given that the toxicological properties of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- have not been fully investigated, a cautious approach is mandatory.
Key Principle: In the absence of specific data, the hazard profile of the parent compound should be considered the minimum baseline for safety protocols. All handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (inspected before use). | Prevents dermal absorption. Proper removal technique is critical to avoid contaminating skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles causing serious eye irritation.[3] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Required when handling the powder outside of a fume hood or glove box. | A NIOSH/MSHA-approved respirator should be used to prevent inhalation of fine particles that may cause respiratory irritation.[7] |
Operational Plan: From Receipt to Experiment
A systematic workflow ensures safety at every stage of the handling process. The following diagram and procedural steps outline a self-validating protocol for managing 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)- in the laboratory.
Caption: Workflow for safe handling of 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation:
-
Before handling, ensure a chemical fume hood or other ventilated enclosure is operational and certified.
-
Designate a specific area for handling the compound to prevent widespread contamination.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials: spatulas, weigh boats, vials, solvents, and waste containers.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as detailed in the table above before entering the designated handling area.
-
-
Weighing and Solution Preparation:
-
Handle the solid compound exclusively within a fume hood or glove box to avoid inhaling dust particles.[8][9]
-
Use non-sparking tools to prevent electrostatic discharge.[8]
-
When preparing solutions, add the solvent to the solid slowly to minimize splashing. The compound is reportedly soluble in DCM, Acetone, and Ethyl Acetate.[3]
-
-
Post-Handling Decontamination:
-
Wipe down the designated work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Take off contaminated clothing immediately.[10]
-
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3]
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[10][11] If the person feels unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water.[12] Do not induce vomiting.[8] Immediately call a poison center or doctor.[12]
-
Minor Spill: For small spills, ensure the area is well-ventilated. Wear appropriate PPE, including respiratory protection. Absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[8][13]
-
Major Spill: Evacuate the area immediately. Prevent the spill from entering drains.[8] Contact your institution's environmental health and safety (EHS) department for assistance.
Disposal Plan: Environmental Responsibility
Chemical waste must be managed to ensure personal and environmental safety.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and bench paper should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled container for halogenated or non-halogenated waste, depending on the solvents used.
-
-
Disposal Protocol:
-
Do not dispose of this material into the environment or sewage system.[3]
-
All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][12]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
-
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-, ensuring a safe laboratory environment while advancing critical drug development research.
References
- Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci., 21(1), 36-39.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.).
- (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. (2008).
- 7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Safety Data Sheet: 7-Azaindole. (n.d.). Carl ROTH.
- SAFETY D
- 1H-Pyrrolo[2,3-b]pyridine | 271-63-6. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Royal Society of Chemistry.
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- SAFETY D
- 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222. (n.d.). PubChem.
- SAFETY D
- JQ-5641 p.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.).
- SAFETY D
- SAFETY D
- Safety D
- Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.
- 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-. (n.d.). PASL.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
